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4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline Documentation Hub

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  • Product: 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline
  • CAS: 1040688-23-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

Introduction In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for predicting its ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for predicting its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive technical overview of the essential physicochemical characterization of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline, a molecule of interest for its potential therapeutic applications. We will delve into the core properties that dictate its absorption, distribution, metabolism, and excretion (ADME) profile: solubility, lipophilicity (LogP), and ionization constant (pKa). This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each experimental choice, ensuring a robust and reproducible characterization.

Compound Identification and Structure

Before delving into its properties, it is crucial to establish the identity of the molecule .

  • IUPAC Name: 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

  • Molecular Formula: C28H35NO2

  • Molecular Weight: 417.59 g/mol (Predicted)

  • Chemical Structure: alt text

    (Note: A placeholder for the chemical structure image, as I cannot generate images directly. In a real-world scenario, a 2D chemical structure drawing would be inserted here.)

Aqueous Solubility Determination

The aqueous solubility of a drug candidate is a critical factor influencing its bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships. The "shake-flask" method is a widely accepted, gold-standard technique for determining equilibrium solubility[4][5][6][7].

Causality Behind Experimental Choices

The shake-flask method is chosen for its direct measurement of thermodynamic solubility. By allowing the system to reach equilibrium over an extended period (24-72 hours), we ensure that the measured concentration represents the true saturation point of the compound in the aqueous medium, avoiding the potential for supersaturation that can occur with faster methods. The use of High-Performance Liquid Chromatography (HPLC) for quantification provides high sensitivity and specificity, allowing for accurate measurement even for poorly soluble compounds and the ability to detect any potential degradation[4][6].

Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

Materials:

  • 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade acetonitrile and water

  • Calibrated analytical balance

  • Temperature-controlled orbital shaker

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the compound (e.g., 5-10 mg) to a glass vial containing a known volume of PBS (e.g., 2 mL). The excess solid should be visually apparent.

  • Equilibration:

    • Seal the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for 24-72 hours to ensure equilibrium is reached[4][6].

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid[4].

    • Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm PTFE syringe filter to remove any remaining particulates. This clear filtrate is the saturated solution[4].

  • Quantification by HPLC:

    • Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Dilute the saturated filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted filtrate into the HPLC system and determine the concentration from the calibration curve.

  • Data Reporting:

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

    • Report the solubility in mg/mL or µg/mL at the specified temperature and pH[4].

Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess compound to PBS (pH 7.4) B Seal vial A->B C Agitate at constant temp (24-72 hours) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.22 µm PTFE filter) D->E G Dilute filtrate E->G F Prepare calibration curve (HPLC) H Inject and quantify against curve F->H G->H I Calculate solubility H->I

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Data Presentation
ParameterValueUnitsConditions
Equilibrium Solubilitymg/mLPBS, pH 7.4, 25°C
Equilibrium Solubilityµg/mLPBS, pH 7.4, 37°C

Lipophilicity (LogP) Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a nonpolar solvent (n-octanol) and a polar solvent (water). It is a key determinant of a drug's ability to cross biological membranes. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant[8].

Causality Behind Experimental Choices

The shake-flask method using an n-octanol/water system is the "gold standard" for LogP determination due to its direct and thermodynamically sound approach[5]. n-Octanol is chosen as the organic phase because its properties are believed to mimic those of biological membranes. For an ionizable compound like an aniline derivative, determining the LogD at a physiological pH of 7.4 provides a more accurate prediction of its behavior in the body than the LogP of the neutral species alone[8].

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

Objective: To determine the octanol-water distribution coefficient (LogD) of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline at pH 7.4.

Materials:

  • 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

  • n-Octanol (pre-saturated with PBS, pH 7.4)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • HPLC system and solvents as described for solubility

Procedure:

  • Solvent Preparation:

    • Pre-saturate the n-octanol and PBS by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of the compound in n-octanol.

    • In a glass vial, combine a known volume of the octanol stock solution with a known volume of the pre-saturated PBS (e.g., 1:1 or 10:1 v/v, depending on expected lipophilicity).

  • Equilibration:

    • Seal the vials and agitate them on a rotator or shaker at a constant temperature for a sufficient time (e.g., 1-4 hours) to reach partitioning equilibrium[8].

  • Phase Separation:

    • Centrifuge the vials to ensure a clean separation of the two phases.

  • Quantification:

    • Carefully sample a known volume from both the n-octanol and the PBS layers.

    • Determine the concentration of the compound in each phase using a validated HPLC method, as described previously. It may be necessary to dilute the octanol phase sample before analysis.

  • Calculation:

    • Calculate the LogD using the following formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )

Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Pre-saturate n-octanol and PBS (pH 7.4) B Add compound to octanol/PBS mixture A->B C Agitate at constant temp (1-4 hours) B->C D Centrifuge to separate phases C->D E Sample both phases D->E F Quantify concentration in each phase by HPLC E->F G Calculate LogD F->G

Caption: Workflow for determining LogD via the shake-flask method.

Data Presentation
ParameterValueConditions
LogDpH 7.4, 25°C

Ionization Constant (pKa) Determination

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a basic compound like an aniline derivative, the pKa will govern its charge state at different physiological pH values, which profoundly impacts its solubility, permeability, and target binding.

Causality Behind Experimental Choices

Potentiometric titration is a robust and widely used method for determining the pKa of soluble compounds[9][10]. It relies on monitoring the pH of a solution as a titrant (an acid or a base) is added incrementally. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the pH is equal to the pKa[9][11]. This method provides a direct measurement of the compound's acidic or basic strength. To ensure accuracy, the potentiometer must be carefully calibrated with standard buffers[9].

Experimental Protocol: Potentiometric Titration

Objective: To determine the pKa of the basic aniline nitrogen in 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline.

Materials:

  • 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Methanol or another suitable co-solvent if the compound has low aqueous solubility

  • Calibrated pH meter with an electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the compound and dissolve it in a known volume of water (or a water/co-solvent mixture) to achieve a concentration of approximately 1-10 mM.

    • Add KCl to maintain a constant ionic strength (e.g., 0.15 M)[9].

  • Titration Setup:

    • Place the solution in a beaker on a magnetic stirrer and immerse the calibrated pH electrode.

    • If the compound is a base (as expected for an aniline), you will titrate it with a standardized acid (HCl). First, add a small amount of NaOH to ensure the compound is in its free base form.

  • Titration Process:

    • Record the initial pH of the solution.

    • Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the pH[9][11].

    • Continue the titration well past the equivalence point (the point of fastest pH change).

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (V_eq), which is the inflection point of the curve. This can be found from the peak of the first derivative plot (ΔpH/ΔV vs. V).

    • The pKa is the pH at the half-equivalence point (V_eq / 2)[11]. At this point, [Base] = [Conjugate Acid], and according to the Henderson-Hasselbalch equation, pH = pKa.

Workflow Visualization

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH meter B Dissolve compound in water/co-solvent with KCl A->B C Immerse electrode and stir B->C D Add HCl titrant in known increments C->D E Record pH after each addition D->E F Plot pH vs. Volume of HCl E->F G Determine equivalence point F->G H Find pH at half-equivalence point (pKa) G->H

Caption: Workflow for determining pKa via potentiometric titration.

Data Presentation
ParameterValueConditions
pKa25°C, 0.15 M Ionic Strength

Conclusion

The physicochemical properties of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline are paramount to its potential as a drug candidate. While pre-existing data is scarce, this guide provides the authoritative, step-by-step methodologies required to determine its aqueous solubility, lipophilicity, and ionization constant. By adhering to these validated protocols, researchers can generate high-quality, reproducible data, enabling informed decisions in the drug development pipeline. The emphasis on the causality behind each experimental step ensures not only the generation of data but a deep understanding of its significance, embodying the principles of scientific integrity and expertise.

References

  • General Experimental Protocol for Determining Solubility. Benchchem.

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs.

  • The Estimation of Selected Physicochemical Properties of Organic Compounds. University of Arizona Repository.

  • Methods for Determination of Lipophilicity. MDPI Encyclopedia.

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmaeli.

  • How to perform equilibrium solubility studies step by step practically? ResearchGate.

  • LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. Enamine.

  • Spectroscopic determination of indicator pKa. University of Louisiana at Monroe. (Specific deep link unavailable, general university domain referenced).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

  • solubility experimental methods.pptx. Slideshare.

  • pH measurement and determination of pKa value. Chemistry LibreTexts.

  • Physical Properties of Organic Compounds. Study.com.

  • new calculation method physical and chemical properties of organic compounds. ResearchGate.

  • LogP—Making Sense of the Value. ACD/Labs.

  • Rapid Method for Estimating Log P for Organic Chemicals. U.S. Environmental Protection Agency.

  • 1 result for 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]aniline. Avantor.

  • Determination of Organic Structures by Physical Methods. (General reference to a book title, specific URL not applicable).
  • Video: Physical Properties of Organic Compounds. Study.com.

  • Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.

  • 4-Isobutylaniline. PubChem.

  • 4-(tert-Butyl)-N-(4-isopropylphenyl)aniline. Sigma-Aldrich.

  • 4-Butoxyaniline. Sigma-Aldrich.

  • 4-(tert-Butyl)-N-(4-isopropylphenyl)aniline. MilliporeSigma.

  • 1 result for 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]aniline. Avantor, Inc.

  • 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline. Santa Cruz Biotechnology.

  • 4-(tert-Butyl)-N-(4-isopropylphenyl)aniline. MilliporeSigma.

  • 4-Isopropoxyaniline. PubChem.

  • Synthetic method for 2,6-diisopropyl-4-phenoxy aniline. Google Patents.

  • Application Note: A Detailed Protocol for the Synthesis of 4-(propylsulfanyl)aniline. Benchchem.

  • Aniline and substituted anilines. Thermo Fisher Scientific.

  • 4-Phenoxy-2,6-Diisopropyl Aniline. ChemicalBook.

  • 4-ISO PROPYL ANILINE FOR SYNTHESIS. CDH Fine Chemical.

  • A process for the preparation of crystalline form of 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl). Technical Disclosure Commons.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Preparation of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline Solutions for Cell-Based Assays

Introduction: The Challenge of Hydrophobicity in Cell-Based Assays The successful execution of in vitro cell-based assays is fundamentally reliant on the accurate and reproducible delivery of test compounds to the cellul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Hydrophobicity in Cell-Based Assays

The successful execution of in vitro cell-based assays is fundamentally reliant on the accurate and reproducible delivery of test compounds to the cellular environment. A significant challenge in this process arises from the physicochemical properties of many small molecules, particularly those with high lipophilicity, such as 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline. While the precise experimental data for this specific molecule is not extensively published, its chemical structure, characterized by multiple aromatic rings and alkyl chains, strongly suggests poor aqueous solubility. This inherent hydrophobicity can lead to several experimental artifacts, including compound precipitation in aqueous culture media, non-specific binding to plasticware, and inaccurate effective concentrations, ultimately compromising the integrity and reproducibility of the assay data.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic preparation of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline solutions for cell-based assays. The protocols outlined herein are designed to ensure maximal compound solubilization while minimizing solvent-induced cytotoxicity, thereby enabling the generation of reliable and meaningful biological data. The causality behind each experimental choice is explained, providing a framework for troubleshooting and adaptation to specific cell lines and assay formats.

Foundational Principles: Managing Hydrophobic Compounds in Cellular Assays

The core principle for handling poorly soluble compounds is to prepare a high-concentration stock solution in a suitable organic solvent, followed by serial dilution into the final aqueous assay medium.[1] This strategy aims to maintain the compound in a dissolved state until the final, very dilute, concentration in the cell culture well.

The Critical Role of the Primary Solvent: Dimethyl Sulfoxide (DMSO)

For many nonpolar, poorly water-soluble substances, Dimethyl Sulfoxide (DMSO) is the universally accepted solvent of choice for creating high-concentration stock solutions.[2][3] Its utility stems from its powerful ability to dissolve a wide range of both polar and non-polar compounds and its miscibility with water and cell culture media.[4]

However, it is crucial to recognize that DMSO is not biologically inert. At concentrations above a certain threshold, typically between 0.5% and 1% (v/v) for most cell lines, DMSO can induce cytotoxic effects, alter cell differentiation, and interfere with the activity of other compounds.[2][5][6] Therefore, a primary objective of any protocol involving DMSO is to minimize its final concentration in the cell culture wells.[6]

The Concept of the "Vehicle Control"

To distinguish the biological effects of the test compound from any potential effects of the solvent, a "vehicle control" is an indispensable component of every cell-based experiment.[6] This control consists of the same final concentration of the solvent (e.g., DMSO) in the cell culture medium as the highest concentration used for the test compound, but without the compound itself. This allows for the proper normalization of data and ensures that any observed cellular response can be confidently attributed to the test compound.

Materials and Reagents

  • 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (powder form)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile, positive displacement pipettes and tips

  • Vortex mixer

  • Water bath or heat block (optional)

  • Analytical balance

  • Cell culture medium appropriate for the cell line being used

  • Sterile serological pipettes

  • Sterile multi-well cell culture plates

Step-by-Step Protocols

Protocol 1: Preparation of a High-Concentration Primary Stock Solution (10 mM in 100% DMSO)

This protocol describes the preparation of a concentrated stock solution, which serves as the starting point for all subsequent dilutions. Preparing a high-concentration stock minimizes the volume of DMSO that will be added to the final cell culture, thereby reducing the risk of solvent-induced cytotoxicity.

Rationale: Creating a concentrated stock solution is a standard and highly recommended practice in biological research.[7][8] It allows for accurate weighing of a larger mass of the compound, which is more precise than attempting to weigh very small quantities for direct addition to media.[9] Furthermore, concentrated stocks are often more stable for long-term storage.[8]

Procedure:

  • Determine the Molecular Weight (MW) of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline. For the purpose of this protocol, a hypothetical MW of 399.58 g/mol will be used. Researchers must use the actual MW provided by the supplier.

  • Calculate the mass of the compound required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 399.58 g/mol x 1000 mg/g = 3.9958 mg

  • Accurately weigh the compound. Using an analytical balance, carefully weigh out approximately 4 mg of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline and record the exact mass.[9]

  • Transfer the compound to a sterile microcentrifuge tube.

  • Calculate the precise volume of DMSO to add. Based on the actual mass weighed, calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Volume (mL) = [Mass (mg) / 399.58 ( g/mol )] / 10 (mmol/L)

  • Add the calculated volume of sterile, cell culture grade DMSO to the microcentrifuge tube.

  • Solubilize the compound. Tightly cap the tube and vortex vigorously for at least 1-2 minutes. Visually inspect the solution to ensure that all solid material has completely dissolved.

  • If the compound does not fully dissolve:

    • Gentle warming in a 37°C water bath for 10-15 minutes can aid dissolution.[10]

    • Brief sonication can also be effective in breaking up aggregates.[1]

    • Crucially, ensure the solution is at room temperature before proceeding to the next steps to avoid precipitation.

  • Label the stock solution clearly. Include the compound name, concentration (10 mM), solvent (100% DMSO), preparation date, and your initials.[7]

  • Store the primary stock solution. For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in the dark.[8] DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere, which can lead to compound precipitation over time.[4]

Protocol 2: Preparation of Intermediate and Working Solutions

This protocol details the serial dilution of the primary stock solution to create intermediate stocks and final working solutions for treating cells. The goal is to ensure the final DMSO concentration in the cell culture wells remains below the cytotoxic threshold (typically ≤ 0.5%).[2][6]

Workflow for Preparing Working Solutions:

G cluster_0 Stock Solution Preparation cluster_1 Intermediate Dilutions (in 100% DMSO) cluster_2 Final Working Solutions (in Cell Culture Medium) Primary_Stock 10 mM Primary Stock in 100% DMSO Intermediate_1 1 mM Stock Primary_Stock->Intermediate_1 1:10 Dilution Intermediate_2 100 µM Stock Intermediate_1->Intermediate_2 1:10 Dilution Working_1 10 µM Working Solution (Final DMSO: 0.1%) Intermediate_2->Working_1 1:1000 Dilution Working_2 1 µM Working Solution (Final DMSO: 0.1%) Intermediate_2->Working_2 1:1000 Dilution Working_3 0.1 µM Working Solution (Final DMSO: 0.1%) Intermediate_2->Working_3 1:1000 Dilution

Caption: Serial dilution workflow for preparing working solutions.

Procedure:

  • Prepare an Intermediate Stock (e.g., 1 mM in 100% DMSO):

    • Thaw an aliquot of the 10 mM primary stock solution and bring it to room temperature.

    • In a new sterile microcentrifuge tube, perform a 1:10 dilution by adding 10 µL of the 10 mM stock to 90 µL of 100% DMSO.

    • Vortex thoroughly. This is now your 1 mM intermediate stock.

  • Prepare Final Working Solutions in Cell Culture Medium:

    • It is critical to add the DMSO-based solution to the aqueous medium and not the other way around. This rapid dilution from a small volume into a larger volume helps to prevent the compound from precipitating.[10]

    • Pre-warm the required volume of cell culture medium to 37°C.

    • To prepare a final concentration of 10 µM , you will perform a 1:100 dilution of the 1 mM intermediate stock into the cell culture medium. For example, add 10 µL of the 1 mM stock to 990 µL of pre-warmed medium. The final DMSO concentration will be 0.1%.

    • To prepare a final concentration of 1 µM , you can perform a 1:1000 dilution of the 1 mM intermediate stock. For example, add 1 µL of the 1 mM stock to 999 µL of pre-warmed medium. The final DMSO concentration will be 0.1%.

    • For lower concentrations, it is often more accurate to perform a serial dilution from a higher concentration working solution in culture medium. For example, to make a 0.1 µM solution, perform a 1:10 dilution of the 1 µM working solution in fresh culture medium.

  • Prepare the Vehicle Control:

    • Prepare a vehicle control that contains the highest final concentration of DMSO used in your experiment. For example, if your highest compound concentration results in 0.1% DMSO, your vehicle control should be 0.1% DMSO in cell culture medium. To prepare this, add 1 µL of 100% DMSO to 999 µL of pre-warmed medium.

  • Immediate Use:

    • Working solutions in aqueous media are generally less stable than stock solutions in DMSO and should be prepared fresh for each experiment and used immediately.[7] Compound precipitation can occur over time, even at low concentrations.

Data Presentation and Quality Control

To ensure the validity of your experimental results, it is essential to determine the tolerance of your specific cell line to the solvent.

Solvent Cytotoxicity Assessment

Before initiating experiments with 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline, it is imperative to perform a dose-response experiment with the vehicle (DMSO) alone to determine the maximum tolerated concentration.[11] This can be assessed using a standard cell viability assay, such as the MTT or CellTiter-Glo® assay.

Table 1: Hypothetical Solvent Cytotoxicity Data for DMSO on HeLa Cells after 48-hour exposure.

DMSO Concentration (v/v)Cell Viability (% of Untreated Control)
0.01%101.2 ± 3.5
0.05%99.8 ± 4.1
0.1%98.5 ± 3.9
0.25%96.2 ± 5.2
0.5%91.7 ± 6.0
1.0%75.3 ± 8.1
2.0%42.1 ± 9.5

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Based on these hypothetical data, a final DMSO concentration of ≤ 0.5% would be considered acceptable for this cell line, as it results in greater than 90% cell viability.

Troubleshooting Common Issues

  • Compound Precipitation Upon Addition to Media: This is a common issue with highly hydrophobic compounds.

    • Solution: Ensure you are adding the small volume of DMSO stock to the larger volume of aqueous media while vortexing or swirling.[10] You may also need to decrease the final concentration of the compound or explore the use of a co-solvent system, though this adds complexity.[12]

  • Inconsistent or Non-Reproducible Assay Results:

    • Solution: This can be due to incomplete solubilization of the stock solution or precipitation in the working solution. Always visually inspect your stock and working solutions for any signs of precipitate. Prepare fresh working solutions for every experiment. Ensure accurate pipetting, especially of small volumes.[9]

Conclusion

The protocols detailed in these application notes provide a robust framework for the preparation of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline solutions for cell-based assays. By adhering to the principles of high-concentration stock preparation, serial dilution, and diligent use of vehicle controls, researchers can minimize experimental artifacts associated with poor compound solubility and solvent cytotoxicity. This systematic approach is fundamental to generating high-quality, reproducible data that accurately reflects the biological activity of the test compound.

References

  • Ciapińska, Z., et al. (n.d.). The Cytotoxicity of Some Organic Solvents on Isolated Hepatocytes in Monolayer Culture. Medycyna Pracy. Available at: [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Available at: [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Available at: [Link]

  • Atanasov, A. G., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]

  • Vu, N. P., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]

  • Yedjou, C. G., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Journal of Cancer Science & Therapy. Available at: [Link]

  • Cold Spring Harbor Protocols. (2002). Stock Solutions. Available at: [Link]

  • Fischer, J. C., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. Available at: [Link]

  • ResearchGate. (2015, June 12). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. Available at: [Link]

  • Erhirhie, E. O., et al. (2018). Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies. Journal of Natural Sciences Research. Available at: [Link]

  • ResearchGate. (2012, December 17). How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture?. Available at: [Link]

  • Emulate Bio. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Available at: [Link]

Sources

Application

Mass spectrometry characterization of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

Application Note: Mass Spectrometry Characterization of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline Abstract This document provides a comprehensive guide to the characterization of 4-Isobutoxy-N-[2-(4-isopropylp...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mass Spectrometry Characterization of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

Abstract

This document provides a comprehensive guide to the characterization of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline using advanced mass spectrometry techniques. Detailed protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS), high-resolution mass spectrometry (HRMS), and tandem mass spectrometry (MS/MS) are presented. The methodologies outlined herein are designed to provide unambiguous identification, structural elucidation, and purity assessment of the target compound, catering to the stringent requirements of pharmaceutical research and development. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction

4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline is a substituted aniline derivative with potential applications in drug discovery and materials science. As with any novel chemical entity, comprehensive structural characterization is a prerequisite for its advancement in any research and development pipeline.[1] Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and the ability to provide detailed structural information from minimal sample amounts.[2][3]

This application note details a multi-faceted MS-based workflow for the in-depth characterization of this target molecule. We will explore the utility of soft ionization techniques, such as electrospray ionization (ESI), coupled with high-resolution mass analyzers and tandem mass spectrometry to confirm the molecular weight, determine the elemental composition, and elucidate the fragmentation pathways of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline.[4][5][6] The protocols provided are grounded in established principles of analytical chemistry and are designed to be robust and reproducible.

Physicochemical Properties and Expected Mass

A thorough understanding of the analyte's chemical properties is crucial for method development in mass spectrometry.[7]

Structure:

  • Molecular Formula: C28H43NO2

  • Monoisotopic Mass: 425.3294 g/mol

  • Key Structural Features:

    • Substituted aniline core

    • Isobutoxy group

    • Isopropylphenoxy group

    • Secondary amine linkage

    • Ether linkages

The presence of a nitrogen atom dictates that the compound will follow the Nitrogen Rule , exhibiting an odd nominal molecular weight.[8] The various functional groups suggest susceptibility to specific fragmentation pathways under collision-induced dissociation (CID), which will be exploited for structural confirmation.

Experimental Design & Workflow

A systematic approach is essential for the comprehensive characterization of a novel compound. The following workflow outlines the logical progression of experiments.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample_Prep Dilution in Methanol/Water (1:1) with 0.1% Formic Acid LC_MS LC-MS Analysis (Purity & M.W. Confirmation) Sample_Prep->LC_MS Inject HRMS High-Resolution MS (Elemental Composition) LC_MS->HRMS Confirm [M+H]+ MS_MS Tandem MS (MS/MS) (Structural Elucidation) HRMS->MS_MS Isolate & Fragment Data_Analysis Spectral Interpretation & Fragmentation Mapping MS_MS->Data_Analysis Analyze Spectra

Caption: Experimental workflow for the characterization of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline.

Protocols

Sample Preparation

The goal of sample preparation is to create a solution that is compatible with the LC-MS system, ensuring efficient ionization and minimizing source contamination.[7][9][10][11]

Protocol 4.1.1: Stock and Working Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline and dissolve it in 1 mL of high-purity methanol.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution with a solvent mixture of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid. The addition of formic acid is crucial as it promotes protonation of the analyte, leading to the formation of the [M+H]⁺ ion in positive mode ESI.[1]

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[12]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is employed for purity assessment and initial molecular weight confirmation.[2][13][14][15] The chromatographic separation is essential to resolve the target compound from any potential impurities or degradation products.

Protocol 4.2.1: LC-MS Method Parameters

ParameterConditionRationale
LC System Standard HPLC or UHPLC systemProvides robust and reproducible separation.
Column C18, 2.1 x 50 mm, 1.8 µmA C18 stationary phase offers good retention for moderately nonpolar compounds like the target analyte.
Mobile Phase A Water with 0.1% Formic AcidThe aqueous component of the reversed-phase separation. Formic acid acts as a mobile phase modifier to improve peak shape and ionization efficiency.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic component for eluting the analyte from the C18 column.
Gradient 5% to 95% B over 10 minutesA gradient elution is necessary to ensure the timely elution of the analyte while providing adequate separation from potential impurities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small injection volume prevents column overloading and peak distortion.
MS Detector Quadrupole or Time-of-Flight (TOF)Capable of providing accurate mass measurements for initial confirmation.
Ionization Mode Positive Electrospray Ionization (ESI+)The presence of a basic nitrogen atom in the aniline structure makes it readily protonated in positive ESI mode.[16][17][18]
Scan Range m/z 100-1000This range comfortably encompasses the expected molecular ion.
High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for determining the elemental composition of the analyte by providing a highly accurate mass measurement of the molecular ion.[4][6][] This allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Protocol 4.3.1: HRMS Data Acquisition

  • Utilize the same LC method as described in Protocol 4.2.1.

  • Interface the LC system with a high-resolution mass spectrometer, such as an Orbitrap or a Q-TOF.

  • Acquire data in full scan mode with a resolving power of at least 60,000 (FWHM).

  • Data Analysis:

    • Extract the accurate mass of the most abundant peak in the isotopic cluster of the molecular ion.

    • Use the instrument's software to generate a list of possible elemental compositions within a narrow mass tolerance window (e.g., ± 5 ppm).

    • The correct formula should be the only logical candidate that aligns with the known synthetic route and isotopic pattern.

Expected HRMS Data:

IonCalculated Exact Mass (C28H43NO2)Observed Mass (Example)Mass Error (ppm)
[M+H]⁺426.33666426.33651-0.35
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions.[20][21][22][23] The fragmentation pattern serves as a molecular fingerprint, confirming the connectivity of the atoms within the molecule.

Protocol 4.4.1: MS/MS Data Acquisition

  • Perform an initial full scan MS analysis to identify the m/z of the precursor ion (the [M+H]⁺ ion at m/z 426.3).

  • Set up a product ion scan experiment where the ion at m/z 426.3 is isolated in the first stage of the mass spectrometer (e.g., the quadrupole).

  • The isolated ions are then subjected to collision-induced dissociation (CID) in a collision cell with an inert gas (e.g., nitrogen or argon).

  • Vary the collision energy (e.g., 10, 20, 40 eV) to generate a range of fragment ions. Stepwise increases in collision energy will reveal the fragmentation hierarchy.

  • The resulting product ions are analyzed in the second stage of the mass spectrometer.

Predicted Fragmentation Pathways:

The structure of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline suggests several likely fragmentation points. The ether linkages and the bond alpha to the secondary amine are particularly susceptible to cleavage.

Fragmentation_Pathway Precursor [M+H]⁺ m/z 426.3 FragA Loss of isobutylene (-56 Da) m/z 370.3 Precursor->FragA -C4H8 FragB Cleavage alpha to N m/z 294.2 Precursor->FragB C9H11O FragC Isopropylphenoxy fragment m/z 177.1 Precursor->FragC C19H24NO FragD Isobutoxyaniline fragment m/z 194.1 FragB->FragD Further fragmentation

Caption: Predicted major fragmentation pathways for protonated 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline.

Table of Predicted Fragment Ions:

m/z (Proposed)Loss/Fragment StructureDescription
370.3Neutral loss of isobutylene (C4H8) from the isobutoxy groupCommon fragmentation for t-butyl and isobutyl ethers.
294.2Cleavage of the C-C bond alpha to the nitrogen on the propyl chainα-cleavage is a dominant fragmentation pathway for amines.[24]
194.1Resulting from cleavage at the secondary amine, retaining the isobutoxy-aniline moietyProvides evidence for one half of the molecule.
177.1Resulting from cleavage at the secondary amine, retaining the isopropylphenoxy-propyl moietyProvides evidence for the other half of the molecule.

Method Validation Considerations

For applications in regulated environments, such as drug development, the analytical methods must be validated according to ICH guidelines.[25][26][27][28][29] Key validation parameters include:

  • Specificity: The ability to detect the analyte in the presence of impurities and matrix components.

  • Linearity: The response of the detector across a range of concentrations.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The reproducibility of the measurement (repeatability and intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The combination of LC-MS, HRMS, and MS/MS provides a powerful and comprehensive toolkit for the characterization of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline. The protocols detailed in this application note offer a robust framework for confirming the identity, elemental composition, and structure of this novel compound. By understanding the principles behind each technique and the likely fragmentation behavior of the molecule, researchers can confidently and accurately characterize this and other structurally related molecules, ensuring data integrity for regulatory submissions and advancing scientific research.

References

  • FICS. Interpretation Of Mass Spectra of Organic Compounds. Available at: [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]

  • Wikipedia. Mass spectral interpretation. Available at: [Link]

  • Longdom Publishing. Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies. Available at: [Link]

  • Maricopa Open Digital Press. How to Interpret a Mass Spectrum? – Organic Chemistry. Available at: [Link]

  • D'Hondt, M., et al. (2014). Current developments in LC-MS for pharmaceutical analysis. Analyst. Available at: [Link]

  • Lee, F. W. (1984). Rapid identification of drug metabolites with tandem mass spectrometry. PubMed. Available at: [Link]

  • Lame, M. W., et al. (2017). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst. Available at: [Link]

  • OpenOChem Learn. Interpreting MS. Available at: [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

  • OpenStax. (2023). 12.2 Interpreting Mass Spectra - Organic Chemistry. Available at: [Link]

  • Waters Corporation. Detection and Characterization of Drug Metabolites in Biofluids Using Survey Scan MS/MS Functionality on Waters™ Tandem Quadrupole Mass Spectrometers. Available at: [Link]

  • Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. PMC. Available at: [Link]

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. Available at: [Link]

  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges. Available at: [Link]

  • Longdom Publishing. High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers. Available at: [Link]

  • Van den Bossche, W., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. Available at: [Link]

  • D'Hondt, M., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. Available at: [Link]

  • Zhang, Y. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]

  • Aichs, M., et al. (2015). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Available at: [Link]

  • IJRAR. A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry. Available at: [Link]

  • Preprints.org. (2024). Harnessing Tandem Mass Spectrometry for Rational Medication Use in Pharmaceutical Sciences. Available at: [Link]

  • Anal. Methods Environ. Chem. J. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2). Available at: [Link]

  • EMEA. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Wikipedia. Electrospray ionization. Available at: [Link]

  • Farkas, O., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Cabral, E. C., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

Sources

Method

High-Resolution NMR Spectroscopy Techniques for the Structural Elucidation of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

Application Note & Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Introduction & Structural Complexity The comprehensive characterization of active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Introduction & Structural Complexity

The comprehensive characterization of active pharmaceutical ingredients (APIs) and complex biochemical intermediates is a critical regulatory and scientific requirement in drug development[1]. 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (C₂₂H₃₁NO₂, MW: 341.5) is a highly functionalized biochemical probe[2]. Its structural elucidation presents several distinct analytical challenges that make Nuclear Magnetic Resonance (NMR) spectroscopy the premier technique for its verification:

  • Multiple Aliphatic Spin Systems: The molecule contains three distinct aliphatic chains—an isobutoxy group, an isopropyl group, and a propyl linker—which can cause spectral overlap in the 1.0–3.0 ppm region.

  • Stereochemical Complexity: The C2 carbon of the propyl linker is a chiral center. This stereocenter breaks the local symmetry of the molecule, rendering the adjacent N-CH₂ protons diastereotopic (magnetically non-equivalent).

  • Heteroatom Linkages: The presence of ether (-O-) and secondary amine (-NH-) linkages separating the aromatic rings requires long-range heteronuclear correlation to prove regiochemistry.

This application note details a self-validating NMR protocol to unambiguously assign the structure of this compound, moving from sample preparation through advanced 2D NMR techniques.

Experimental Workflow & Causality

To ensure absolute structural confidence, the analytical workflow must operate as a self-validating system. Relying solely on 1D ¹H NMR is insufficient due to signal overlap. Instead, we employ a sequential methodology where 1D data establishes the quantitative baseline, homonuclear 2D data (COSY) isolates discrete spin systems, and heteronuclear 2D data (HSQC, HMBC) bridges these systems across the heteroatoms[3].

Workflow A Sample Preparation B 1D NMR (1H, 13C) A->B C 2D Homonuclear (COSY) B->C D 2D Heteronuclear (HSQC, HMBC) C->D E Structure Verification D->E

Figure 1: Standardized self-validating NMR workflow for small molecule elucidation.
Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is chosen for its excellent solubilizing properties for lipophilic anilines. TMS provides a reliable internal reference (δ 0.00 ppm) to ensure chemical shift accuracy, which is critical for software-assisted structure elucidation[3].

Step 2: 1D ¹H and ¹³C Acquisition

  • Action: Acquire ¹H NMR at 600 MHz (16 scans, 64k data points, 30° flip angle) and ¹³C{¹H} NMR at 150 MHz (1024 scans, WALTZ-16 decoupling).

  • Causality: The ¹H spectrum provides a quantitative proton count (integration must equal 31). The ¹³C spectrum confirms the carbon skeleton (22 discrete carbon environments). High-field (600 MHz) instruments are required to resolve the complex multiplet splitting of the diastereotopic protons[4].

Step 3: 2D Homonuclear Correlation (COSY)

  • Action: Acquire gradient-selected COSY (256 t1 increments, 2048 t2 points).

  • Causality: COSY maps through-bond (²J and ³J) proton-proton couplings. This isolates the three independent aliphatic networks: the isobutoxy fragment, the isopropyl fragment, and the propyl linker.

Step 4: 2D Heteronuclear Correlation (HSQC & HMBC)

  • Action: Acquire multiplicity-edited HSQC (optimized for ¹J_CH = 145 Hz) and HMBC (optimized for long-range ⁿJ_CH = 8 Hz).

  • Causality: HSQC assigns each proton to its directly attached carbon, separating overlapping ¹H signals based on their ¹³C dispersion. HMBC is the critical "bridge" experiment; it detects 2- and 3-bond correlations across quaternary carbons and heteroatoms, proving that the isolated spin systems are connected in the correct sequence[5].

Data Presentation & Structural Mapping

The following table summarizes the expected chemical shifts and multiplicities for 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline based on the self-validating 1D and 2D NMR data.

Table 1: Quantitative NMR Assignments
Structural FragmentPosition¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)
Aniline Ring (A) C1 (C-N)--141.0
C2, C6 (CH)6.60d, 2H (³J = 8.5 Hz)114.5
C3, C5 (CH)6.75d, 2H (³J = 8.5 Hz)115.8
C4 (C-O)--152.0
Isobutoxy Group -O-CH₂-3.65d, 2H (³J = 6.5 Hz)75.0
-CH-2.05m, 1H28.2
-CH₃ (x2)1.00d, 6H (³J = 6.7 Hz)19.5
Propyl Linker N-CH₂ (C1)3.15, 3.30m, 2H (Diastereotopic)49.5
O-CH (C2)4.45m, 1H73.0
-CH₃ (C3)1.30d, 3H (³J = 6.2 Hz)17.5
Phenoxy Ring (B) C1' (C-O)--156.0
C2', C6' (CH)6.85d, 2H (³J = 8.6 Hz)116.0
C3', C5' (CH)7.10d, 2H (³J = 8.6 Hz)127.5
C4' (C-C)--141.5
Isopropyl Group -CH-2.85sept, 1H (³J = 6.9 Hz)33.3
-CH₃ (x2)1.20d, 6H (³J = 6.9 Hz)24.1
Amine -NH-3.80br s, 1H (Exchanges w/ D₂O)-

Note: The N-CH₂ protons appear as two distinct multiplets at 3.15 and 3.30 ppm. Because the adjacent C2 carbon is a stereocenter, these protons are diastereotopic and couple to each other (²J ≈ 12 Hz) as well as to the C2 proton, forming a complex ABX spin system.

Validating Regiochemistry via HMBC

The most critical phase of the structural elucidation is verifying the connectivity of the functional groups to the aromatic rings. The HMBC experiment provides the definitive proof by revealing ³J_CH correlations across the ether and amine bonds.

HMBC_Connectivity cluster_0 Isobutoxy Linkage cluster_1 Amine Linkage cluster_2 Ether Linkage H_iso Isobutoxy -CH2- 1H C_A4 Ring A (C4) 13C H_iso->C_A4 ³J_CH H_prop1 Propyl N-CH2 1H C_A1 Ring A (C1) 13C H_prop1->C_A1 ³J_CH H_prop2 Propyl O-CH 1H C_B1 Ring B (C1') 13C H_prop2->C_B1 ³J_CH

Figure 2: Critical HMBC correlations establishing the ether and amine linkages across the molecule.
Interpretation of Causality in HMBC

If the molecule were synthesized incorrectly (e.g., a regioisomer where the isobutoxy group attached to Ring B instead of Ring A), the HMBC data would immediately expose the error. In our self-validating system:

  • The isobutoxy -CH₂- protons (3.65 ppm) show a strong ³J correlation to the 152.0 ppm carbon , which HSQC proves is quaternary. This confirms the isobutoxy group is attached to Ring A.

  • The diastereotopic N-CH₂ protons (3.15/3.30 ppm) show a ³J correlation to the 141.0 ppm quaternary carbon , confirming the attachment of the propyl linker to the aniline nitrogen.

  • The propyl O-CH proton (4.45 ppm) correlates to the 156.0 ppm quaternary carbon , proving the ether linkage to the 4-isopropylphenoxy ring.

By ensuring every proton-carbon relationship is cross-referenced between COSY, HSQC, and HMBC, the structural assignment of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline is rendered mathematically and chemically unambiguous.

References

  • Bruker Corporation. "Structure Elucidation & Small Molecule Verification (CMC-se)." Bruker. Available at:[Link]

  • National Institutes of Health (PMC). "The Evolving Landscape of NMR Structural Elucidation." NIH. Available at: [Link]

  • Oregon State University. "Small Molecule Characterization | Nuclear Magnetic Resonance Facility." OSU. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: LC-MS/MS Optimization Guide for 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

As a Senior Application Scientist, I have structured this technical guide to address the specific physicochemical hurdles associated with analyzing 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (Molecular Formula:...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical guide to address the specific physicochemical hurdles associated with analyzing 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (Molecular Formula: C22H31NO2, MW: 341.5 g/mol ) [1]. Because this molecule features a highly lipophilic backbone (isobutoxy and isopropylphenoxy groups) coupled with a basic secondary amine, it presents unique challenges in retention, peak shape, and matrix-induced ion suppression.

This guide abandons generic advice in favor of mechanistic troubleshooting, ensuring your analytical workflows are robust, sensitive, and self-validating.

Part 1: Troubleshooting & FAQs

Q1: Why am I observing excessive retention times and severe peak tailing on my standard C18 column? Causality: The extreme hydrophobicity of the isopropyl and isobutoxy groups causes over-retention on heavily endcapped C18 stationary phases. Furthermore, the secondary amine interacts strongly with unendcapped, acidic silanol groups on the silica backbone via ion-exchange mechanisms. This dual-retention mechanism causes severe band broadening and peak tailing. Actionable Fix: Switch to a less retentive stationary phase, such as a C8 or Phenyl-Hexyl column [3]. The Phenyl-Hexyl phase provides alternative π-π interactions, allowing for elution at lower organic concentrations. Crucially, modify your mobile phase with 10 mM ammonium formate and 0.1% formic acid . The formic acid ensures complete protonation of the amine for ESI+, while the ammonium formate increases the ionic strength of the mobile phase, effectively masking residual silanol interactions and sharpening the peak [2].

Q2: How do I optimize the ESI+ source parameters to maximize the [M+H]+ signal (m/z 342.2) while minimizing in-source fragmentation? Causality: This molecule contains an ether linkage (isobutoxy group) that is highly susceptible to thermal degradation and premature collisional cleavage in the ion source. If your desolvation temperature or declustering potential (DP) is too high, the molecule will fragment into the m/z 286.2 product ion (loss of isobutene) before reaching the first quadrupole (Q1), drastically reducing your precursor ion intensity. Actionable Fix: Lower the declustering potential/cone voltage to a moderate level (e.g., 40–60 V). Keep the desolvation gas temperature between 350°C and 400°C. Perform a continuous post-column infusion of the analyte at 100 ng/mL and manually ramp the DP and temperature to find the exact inflection point where the [M+H]+ signal (m/z 342.2) is maximized without the appearance of the m/z 286.2 fragment in Q1.

Q3: I am experiencing significant signal suppression (>50%) when analyzing plasma samples. How can I improve recovery? Causality: Standard protein precipitation (PPT) leaves high concentrations of endogenous glycerophosphocholines in the sample. Because our target analyte is highly hydrophobic, it co-elutes with these late-eluting phospholipids. In the ESI source, these highly surface-active phospholipids outcompete the target analyte for charge on the droplet surface, leading to severe ion suppression [4]. Actionable Fix: Implement a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow [5]. At acidic pH, the secondary amine of the analyte is positively charged and binds strongly to the sulfonic acid groups of the MCX sorbent. This allows you to wash the cartridge with 100% organic solvent (e.g., methanol) to completely remove neutral lipids and phospholipids without losing the analyte. The analyte is then eluted using a basic organic solvent which neutralizes the amine and breaks the ionic interaction.

Part 2: Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE Workflow

This protocol is designed to isolate the hydrophobic amine from complex biological matrices while eliminating phospholipid interference.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid in water to disrupt protein binding and ensure the secondary amine is fully protonated.

  • Conditioning: Pass 1.0 mL of Methanol through the MCX cartridge, followed by 1.0 mL of LC-MS grade water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water to remove hydrophilic endogenous salts and peptides.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Mechanistic note: Because the analyte is ionically bound to the sorbent, this aggressive organic wash safely strips away highly lipophilic neutral interferences and phospholipids.

  • Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH neutralizes the secondary amine, releasing it from the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (50:50, v/v).

Protocol B: Self-Validating LC-MS/MS System Check

To ensure the integrity of the method, the following self-validation steps must be executed during every batch:

  • Carryover Assessment: Inject a solvent blank immediately following the Upper Limit of Quantification (ULOQ) standard. The peak area at the retention time of the analyte must be <20% of the Lower Limit of Quantification (LLOQ).

  • Matrix Effect Calculation: Compare the peak area of the analyte spiked into a post-extracted matrix blank versus the analyte spiked into a neat reconstitution solvent. An acceptable matrix effect is 85%–115%.

Part 3: Data Presentation

Table 1: Optimized LC Gradient Conditions

Column: Phenyl-Hexyl (50 mm × 2.1 mm, 2.6 µm) | Flow Rate: 0.4 mL/min | Temp: 40°C

Time (min)Mobile Phase A (10 mM NH₄Formate + 0.1% FA in H₂O)Mobile Phase B (0.1% FA in Acetonitrile)Curve Profile
0.0080%20%Initial
0.5080%20%Isocratic hold
3.005%95%Linear ramp
4.505%95%Wash (Phospholipid clearance)
4.6080%20%Step return
6.0080%20%Re-equilibration
Table 2: MRM Transitions and MS/MS Parameters

Ionization Mode: ESI Positive | Desolvation Temp: 350°C | Capillary Voltage: 3.0 kV

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target Amine342.2286.2504518Quantifier (Isobutene loss)
Target Amine342.2178.1504532Qualifier (Amine cleavage)

Part 4: Workflow Visualizations

LCMS_Optimization Start Analyze 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline Issue1 Issue: Excessive Retention & Tailing Start->Issue1 Issue2 Issue: Ion Suppression in Matrix Start->Issue2 Sol1 Switch to C8 or Phenyl-Hexyl Column Issue1->Sol1 Sol2 Add 10 mM Ammonium Formate + 0.1% FA Issue1->Sol2 Sol3 Implement MCX SPE or PLR Plates Issue2->Sol3 Result Optimized High-Sensitivity LC-MS/MS Method Sol1->Result Sol2->Result Sol3->Result

Logical workflow for troubleshooting LC-MS/MS retention and matrix suppression issues.

SPE_Pathway Sample Plasma Sample (Contains Phospholipids) Load Load onto MCX SPE (Amine binds to SO3-) Sample->Load Wash1 Wash 1: 2% FA in Water (Removes hydrophilic matrix) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes amine, releases) Wash2->Elute Analyze Dry, Reconstitute & LC-MS/MS Elute->Analyze

Step-by-step Mixed-Mode Cation Exchange (MCX) SPE pathway for hydrophobic amines.

Part 5: References

  • Title: Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Efficiency of Biological Fluid Matrix Removal Using Agilent Captiva EMR —Lipid Cleanup Source: Agilent Technologies URL: [Link]

  • Title: Determining Eight Biogenic Amines in Surface Water Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Source: Polish Journal of Environmental Studies URL: [Link]

Optimization

Reducing baseline noise in 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline spectral data

Welcome to the technical support center for the analysis of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to baseline noise in spectral data, primarily focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV), the standard analytical method for this compound. Our goal is to provide you with the expertise and practical steps to ensure the integrity and quality of your analytical results.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding baseline noise in your HPLC-UV analysis.

Q1: What are the most common sources of baseline noise in my chromatogram?

A1: Baseline noise in HPLC can be broadly categorized into three areas: instrumental factors, mobile phase and sample preparation issues, and environmental influences. Common culprits include air bubbles in the system, contaminated or poor-quality solvents, temperature fluctuations, and an aging detector lamp.[1][2][3] A systematic approach, starting from the mobile phase and working towards the detector, is often the most effective way to diagnose the issue.

Q2: My baseline shows a regular, pulsing pattern. What is the likely cause?

A2: A rhythmic or pulsing baseline is often indicative of a problem with the HPLC pump.[2][4] This can be due to leaky pump seals, worn pistons, or faulty check valves that cause pressure fluctuations during solvent delivery.[2][4] Inadequate mobile phase degassing can also contribute to this issue, as dissolved gases may come out of solution under pressure changes, creating bubbles that lead to a pulsating signal.[2]

Q3: Why is my baseline drifting upwards or downwards during a run?

A3: Baseline drift can be caused by several factors. A common reason, especially in gradient elution, is a mismatch in the UV absorbance of the mobile phase components.[4][5] Contamination slowly leaching from the column or system components can also cause a steady drift.[1][2] Additionally, temperature fluctuations in the laboratory or an unstable detector lamp can lead to a drifting baseline.[1][3]

Q4: I see random spikes in my baseline. What should I investigate?

A4: Random, sharp spikes in the baseline are often due to air bubbles passing through the detector flow cell.[3] Electrical noise from nearby equipment or a faulty power source can also manifest as spikes. It is also worth checking for leaks in the system, as this can introduce air and cause erratic signals.

Q5: Can my sample preparation method contribute to baseline noise?

A5: Absolutely. Incompletely dissolved samples or the presence of particulate matter can create noise and even damage your column and instrument.[6] Using non-HPLC grade solvents to dissolve your sample can introduce impurities that interfere with the baseline.[6] It is crucial to ensure your sample is fully solubilized and filtered through an appropriate syringe filter before injection.[6][7]

Troubleshooting Guides

This section provides in-depth, step-by-step guides to systematically identify and eliminate sources of baseline noise.

Guide 1: Optimizing Mobile Phase and Sample Preparation

The quality of your solvents and the cleanliness of your sample are foundational to a stable baseline. Impurities or dissolved gases in the mobile phase are common sources of noise.[2][8]

Protocol 1.1: Mobile Phase Preparation and Degassing

  • Solvent Selection: Always use HPLC-grade or higher purity solvents.[9][10] Lower-grade solvents may contain UV-absorbing impurities that can elevate baseline noise.[8] For UV detection, ensure the solvent's UV cutoff is below your analytical wavelength.[8][11]

  • Fresh Preparation: Prepare mobile phases fresh daily, especially aqueous buffer solutions, which are prone to microbial growth.[4][12]

  • Filtration: Filter all mobile phases, particularly those containing buffers or salts, through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter.[8]

  • Degassing: Thoroughly degas the mobile phase to prevent bubble formation in the pump and detector.[13][14] Common methods include:

    • Inline Vacuum Degassing: Most modern HPLC systems have a built-in degasser. Ensure it is functioning correctly.[2]

    • Helium Sparging: Bubbling helium through the solvent reservoirs is highly effective.[5]

    • Ultrasonication: Sonicating the mobile phase for 10-15 minutes can help remove dissolved gases.

Protocol 1.2: Sample Preparation for 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

  • Solvent Compatibility: Dissolve your sample in a solvent that is compatible with your mobile phase to ensure good peak shape and prevent precipitation in the system.[6]

  • Complete Dissolution: Ensure the analyte is fully dissolved. Use a vortex mixer or sonicator if necessary.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter compatible with your sample solvent to remove any particulates.[6][7] This is critical to prevent clogging the column and creating system backpressure issues.

ParameterRecommendationRationale
Solvent Purity HPLC Grade or higherMinimizes UV-absorbing impurities and particulate contamination.[10][15]
Mobile Phase Filtration 0.22 µm or 0.45 µm filterRemoves particulates that can cause blockages and noise.[8]
Sample Filtration 0.22 µm or 0.45 µm syringe filterPrevents column clogging and instrument damage.[6]
Degassing Mandatory (Inline, He-sparging, or sonication)Prevents bubble formation, which causes pressure fluctuations and baseline spikes.[13]
Guide 2: Instrument and System Troubleshooting

If issues persist after optimizing your mobile phase and sample prep, the problem likely lies within the HPLC system itself. This guide provides a systematic workflow for instrumental troubleshooting.

Workflow for Instrument Troubleshooting

Start High Baseline Noise Observed Pump Check Pump: Pulsations? Start->Pump Rhythmic Noise? Column Isolate Column Start->Column Irregular Noise/Drift? Detector Check Detector Start->Detector All Noise Types Temp Check Temperature Stability Start->Temp Drift/Wander? Degasser Verify Degasser Function Pump->Degasser Yes CheckValves Clean/Replace Check Valves Degasser->CheckValves Seals Inspect/Replace Pump Seals CheckValves->Seals Seals->Column End Stable Baseline Achieved Seals->End Bypass Replace Column with Union Column->Bypass ColumnNoise Noise from Column Contamination? Bypass->ColumnNoise Noise Disappears? ColumnNoise->Detector ColumnNoise->End Lamp Check Lamp Intensity/Age Detector->Lamp FlowCell Clean Flow Cell Lamp->FlowCell FlowCell->Temp FlowCell->End ColumnOven Use Column Oven Temp->ColumnOven LabTemp Stabilize Lab Temperature ColumnOven->LabTemp LabTemp->End

Caption: Systematic workflow for troubleshooting HPLC instrument noise.

Protocol 2.1: Pump and Degasser Check

  • Observe Pressure: Monitor the system pressure. Rapid fluctuations that correlate with the pump stroke indicate a pump issue.

  • Check Valves: If pulsations are observed, sonicate the check valves in isopropanol or replace them as per the manufacturer's instructions. Dirty check valves are a common cause of pressure instability.[12]

  • Pump Seals: Leaking pump seals can introduce air into the system. If you observe salt deposits around the pump head (when using buffers) or solvent leakage, replace the seals.

  • Degasser Verification: Ensure your inline degasser is pulling a stable vacuum and that all channels are functioning. A faulty degasser will lead to bubble formation.[2][14]

Protocol 2.2: Column and Flow Cell Maintenance

  • Isolate the Column: To determine if the column is the source of contamination, replace it with a zero-dead-volume union and run the mobile phase through the system. If the noise disappears, the column is likely contaminated or degraded.[2]

  • Flow Cell Cleaning: A dirty flow cell can cause a variety of baseline issues.[3][16] Flush the flow cell according to the manufacturer's guidelines. A typical procedure involves:

    • Disconnect the column.

    • Flush with HPLC-grade water to remove any buffers.[17]

    • Flush with isopropanol.

    • If contamination persists, a more aggressive wash with 6N nitric acid (with extreme caution and proper procedure) may be necessary, followed by extensive water and isopropanol flushes.[18]

    • Caution: Never use alkaline solutions (pH > 9.5) with standard quartz flow cells as it can damage the surfaces.[16][17]

  • Detector Lamp: An aging detector lamp will have decreased energy output, leading to higher baseline noise.[19][20] Check the lamp's energy or intensity through your system's diagnostic software. Replace the lamp if it is near the end of its rated lifetime or if its energy is low.

Guide 3: Post-Acquisition Data Processing

In cases where some level of baseline noise is unavoidable, post-acquisition data processing can be used to improve the quality of the chromatogram. However, this should be a final step after all experimental parameters have been optimized.

Protocol 3.1: Applying a Savitzky-Golay Filter

The Savitzky-Golay (SG) filter is a widely used algorithm that smooths data by fitting a polynomial to a moving window of data points.[21] This process can effectively reduce high-frequency noise while preserving the shape and height of chromatographic peaks.[22][23]

  • Access Software Tools: Most modern chromatography data systems (CDS) have built-in smoothing functions, often including the Savitzky-Golay algorithm.

  • Parameter Selection:

    • Polynomial Order: This is the degree of the polynomial used for fitting. A lower order (e.g., 2 or 3) is typically sufficient for chromatographic peaks.

    • Window Size: This determines the number of data points used in the moving window. The window size should be large enough to average out the noise but not so large that it distorts the peak. A good starting point is a window size that is slightly smaller than the peak width at half-height.

  • Application and Evaluation: Apply the filter and compare the processed chromatogram to the raw data. Ensure that the peak height and area have not been significantly altered. Over-smoothing can lead to a loss of resolution and inaccurate quantification.[24]

Workflow for Applying Savitzky-Golay Filter

Start Acquire Raw Chromatographic Data PreCheck Have all experimental parameters been optimized? Start->PreCheck ApplyFilter Apply Savitzky-Golay Filter PreCheck->ApplyFilter Yes SelectParams Select Polynomial Order (e.g., 2-3) and Window Size ApplyFilter->SelectParams Evaluate Evaluate Processed Data SelectParams->Evaluate Compare Compare Peak Height, Area, and Width to Raw Data Evaluate->Compare Distortion Is Peak Shape Distorted? Compare->Distortion Distortion->SelectParams Yes, adjust parameters End Final, Smoothed Data for Integration Distortion->End No

Caption: Decision workflow for applying a Savitzky-Golay smoothing filter.

References

  • Maintaining and Cleaning the HPLC Flow Cell. PharmaGuide.
  • Optimizing Savitzky-Golay Parameters for Improving Spectral Resolution and Quantification in Infrared Spectroscopy. SciSpace.
  • Why Degassing The Mobile Phase Is Essential In HPLC: Learn In 3 Minutes. PharmaGuru.
  • Why Your HPLC Baseline Drifts—And How to Stop It.
  • Why Your HPLC Baseline Drifts—And How to Stop It. Labtech.
  • Shimadzu Baseline Disturbance. Shimadzu.
  • HPLC Repair Services: Common Causes of Baseline Noise. Overbrook Services.
  • Guide to Choosing the Correct HPLC Solvent. Phenomenex.
  • Savitzky–Golay Smoothing and Differentiation Filter of Even Length: A Gram Polynomial Approach. Spectroscopy Online.
  • Design and Analyze Savitzky-Golay Filters.
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
  • Common Causes of Baseline Noise in HPLC & UHPLC Systems.
  • Mastering HPLC Solvent Selection: Key Criteria for High-Precision Results. Pure Synth.
  • Mobile-Phase Degassing: What, Why, and How.
  • HPLC Solvents: Definition, Types, Characteristics, Selection and 3+ FAQs. PharmaGuru.
  • Choosing the Right Solvent for HPLC. Advent Chembio.
  • Chromatography Sample Prep & Filtr
  • HPLC Solvent Selection. Element Lab Solutions.
  • Elimin
  • HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity. Sigma-Aldrich.
  • Key Considerations For Sample Prepar
  • Savitzky-Golay Smoothing and Differenti
  • Spectrophotometer Troubleshooting: 15 Common Problems & Solutions. Hinotek.
  • Critical comparison of background correction algorithms used in chrom
  • Correcting Baseline Drift in UV-Vis Spectrophotometers.
  • HPLC Tips: Caring for your UV detector flow cell. Agilent.
  • Optimize your HPLC-UV system for TFA.
  • Savitzky–Golay filter. Wikipedia.
  • Troubleshooting Baseline Problems. Shimadzu Scientific Instruments.
  • What to look out for when cleaning your HPLC system. LC Services.
  • Real-Time Correction Algorithm for a Chromatographic Background Based on Numerical Algorithm. MDPI.
  • HPLC Degassing methods: Inline vs Offline. Phenomenex.
  • HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. Thermo Fisher Scientific.
  • How to Address Detector Noise in HPLC Systems.
  • An automated method for baseline correction, peak finding and peak grouping in chromatographic d
  • Cleaning the Flow Cell.
  • HPLC Maintenance and Flow Cell Cleaning. Scribd.
  • Fluctuations in readings when using the UV-Vis Calibration Kit.
  • Avoid Pitfalls In HPLC Sample Prep Part 2 UV Analysis. Advancing RNA.
  • HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions.
  • Reducing HPLC/UHPLC System Noise and Volume with High Performance Static Mixers.
  • Baseline correction method using an orthogonal basis for gas chromatography/mass spectrometry d
  • HPLC Troubleshooting Guide. MilliporeSigma.
  • Baseline Correction Method Using an Orthogonal Basis for Gas Chromatography/Mass Spectrometry Data.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline and Standard Aniline Derivatives

This guide provides an in-depth technical comparison of the novel aniline derivative, 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline, with standard aniline derivatives. As this specific molecule is not extensively...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the novel aniline derivative, 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline, with standard aniline derivatives. As this specific molecule is not extensively documented in commercial or academic literature, we present a plausible synthetic route and a theoretical characterization, juxtaposed with experimental data for well-established benchmarks: aniline, N-ethylaniline, and p-anisidine. This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in the structure-property relationships of complex aniline derivatives.

Introduction: Rationale for Comparison

Aniline and its derivatives are fundamental building blocks in modern chemistry, forming the backbone of numerous dyes, polymers, pharmaceuticals, and agrochemicals.[1] The functionalization of the aniline core—either on the aromatic ring or the amino group—dramatically influences its physicochemical properties, reactivity, and biological activity.[2]

This guide focuses on a structurally complex, multi-functionalized aniline, 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (hereafter referred to as the "Target Compound"). Its structure combines three key features:

  • A p-alkoxy group (isobutoxy) on the aniline ring.

  • A bulky, branched N-alkyl substituent .

  • An additional phenoxy ether linkage within the N-alkyl chain.

To understand the impact of these modifications, we will compare the Target Compound to three standard derivatives that represent its core structural elements:

  • Aniline: The parent aromatic amine, providing a fundamental baseline.

  • N-Ethylaniline: A simple N-alkylated aniline, illustrating the effect of substitution on the amino group.

  • p-Anisidine (4-methoxyaniline): A simple p-alkoxy substituted aniline, demonstrating the influence of an electron-donating group on the ring.

This comparative approach allows us to dissect the contributions of each structural motif to the overall properties of the molecule, offering predictive insights for the rational design of new aniline derivatives.

Synthesis and Methodologies

The absence of a commercial source for the Target Compound necessitates a proposed synthetic pathway. The following multi-step synthesis is designed based on established and reliable organic chemistry transformations.

Proposed Synthesis of the Target Compound

The proposed synthesis follows a convergent approach, preparing two key intermediates, Intermediate A (4-isobutoxyaniline) and Intermediate B (1-(4-isopropylphenoxy)propan-2-one) , followed by a final reductive amination step.

Synthetic_Pathway cluster_A Synthesis of Intermediate A cluster_B Synthesis of Intermediate B cluster_C Final Coupling Step p_aminophenol p-Aminophenol intermediate_A Intermediate A (4-Isobutoxyaniline) p_aminophenol->intermediate_A K2CO3, Acetone isobutyl_bromide Isobutyl Bromide isobutyl_bromide->intermediate_A target_compound Target Compound intermediate_A->target_compound Reductive Amination (e.g., NaBH(OAc)3) p_isopropylphenol p-Isopropylphenol intermediate_B Intermediate B (1-(4-isopropylphenoxy)propan-2-one) p_isopropylphenol->intermediate_B K2CO3, KI, Acetone chloroacetone Chloroacetone chloroacetone->intermediate_B intermediate_B->target_compound

Caption: Proposed convergent synthesis for the Target Compound.

Step 1: Synthesis of Intermediate A (4-Isobutoxyaniline) This intermediate can be synthesized via a standard Williamson ether synthesis from p-aminophenol and isobutyl bromide.

  • Protocol: To a solution of p-aminophenol in a polar aprotic solvent like acetone or DMF, an excess of a base such as potassium carbonate (K₂CO₃) is added. The mixture is stirred, and isobutyl bromide is added dropwise. The reaction is then heated to reflux and monitored by TLC until completion. After cooling, the inorganic salts are filtered off, the solvent is evaporated, and the resulting crude product is purified by column chromatography or distillation to yield 4-isobutoxyaniline.

Step 2: Synthesis of Intermediate B (1-(4-isopropylphenoxy)propan-2-one) This ketone intermediate is also prepared via a Williamson ether synthesis, reacting p-isopropylphenol with chloroacetone.

  • Protocol: A mixture of p-isopropylphenol, potassium carbonate (K₂CO₃), and a catalytic amount of potassium iodide (KI) in dry acetone is heated to 60°C for one hour.[3] Chloroacetone is then added dropwise, and the mixture is maintained at 60°C for several hours.[3] After completion, the mixture is filtered, the solvent removed under vacuum, and the residue purified by column chromatography to give the desired ketone.[3]

Step 3: Reductive Amination to Yield the Target Compound The final step involves the coupling of Intermediate A and Intermediate B through reductive amination, a robust method for forming C-N bonds.

  • Protocol: 4-Isobutoxyaniline (Intermediate A) and 1-(4-isopropylphenoxy)propan-2-one (Intermediate B) are dissolved in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the stirred solution at room temperature. The reaction proceeds via the in-situ formation of an imine/enamine intermediate, which is then reduced to the final secondary amine. The reaction is monitored by TLC. Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by flash column chromatography.

Physicochemical Property Comparison

The structural differences between the Target Compound and the standard derivatives lead to significant variations in their physicochemical properties. These properties are critical for predicting solubility, membrane permeability, and overall behavior in various applications.

PropertyAnilineN-Ethylanilinep-Anisidine4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (Target Compound - Predicted)
Molecular Formula C₆H₇NC₈H₁₁NC₇H₉NOC₂₂H₃₁NO₂
Molecular Weight ( g/mol ) 93.13121.18[2]123.15[4]341.50
Appearance Colorless to brown oily liquidLight yellow to brown liquid[5]White to brown solid[4]Likely a viscous oil or low-melting solid
Boiling Point (°C) 184205[6]243[7]> 300
Melting Point (°C) -6-63[6]57.2[8]N/A (likely low)
Water Solubility Slightly soluble (3.6 g/100 mL)Limited solubility (0.24 g/100 mL at 25°C)[6]Sparingly soluble[1]Very low to insoluble
logP (Octanol/Water) 0.92.2[2]0.95[4]> 5.0
pKa (of conjugate acid) 4.65.12[9]5.3~4.5 - 5.0

Predicted values for the Target Compound are based on its increased molecular weight, high lipophilicity from the multiple alkyl and aryl groups, and the electronic effects of the substituents.

Causality Behind Property Differences:

  • Molecular Weight and Boiling Point: The significant increase in molecular weight and size from aniline to the Target Compound leads to stronger van der Waals forces, resulting in a much higher predicted boiling point.

  • Solubility and logP: Aniline has modest water solubility due to hydrogen bonding. N-alkylation (N-ethylaniline) increases lipophilicity (higher logP) and reduces water solubility.[2][6] The addition of multiple large, nonpolar groups (isobutyl, isopropylphenyl, propyl chain) in the Target Compound drastically increases its lipophilicity, leading to a very high predicted logP value and negligible water solubility.

  • pKa: The basicity of the aniline nitrogen is influenced by electronic effects. The p-methoxy group in p-anisidine is electron-donating, increasing the electron density on the nitrogen and making it slightly more basic than aniline. The p-isobutoxy group in the Target Compound would have a similar electron-donating effect. However, the bulky N-alkyl group can introduce steric hindrance around the nitrogen, potentially making protonation slightly less favorable. Therefore, the pKa is predicted to be in a similar range to the other derivatives.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Below are the expected spectral characteristics of the Target Compound compared with the experimental data of the standard derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Compound¹H NMR Key Signals (δ, ppm)¹³C NMR Key Signals (δ, ppm)
Aniline ~6.6-7.2 (m, 5H, Ar-H), ~3.6 (s, 2H, -NH₂)~146 (C-N), ~129, 118, 115 (Ar-C)
N-Ethylaniline ~6.5-7.2 (m, 5H, Ar-H), ~3.7 (s, 1H, -NH-), 3.1 (q, 2H, -CH₂-), 1.2 (t, 3H, -CH₃)[10]~148 (C-N), ~129, 117, 113 (Ar-C), ~38 (-CH₂-), ~15 (-CH₃)[11]
p-Anisidine ~6.6-6.8 (m, 4H, Ar-H), 3.7 (s, 3H, -OCH₃), ~3.5 (s, 2H, -NH₂)[12]~152 (C-O), ~140 (C-N), ~115, 114 (Ar-C), ~55 (-OCH₃)[13]
Target Compound (Predicted) Aromatic protons (multiple multiplets, ~6.7-7.2), Methoxy-like protons for the two ether linkages, Multiple aliphatic signals for the isobutyl, isopropyl, and propyl groups, A broad singlet for the -NH- proton.Aromatic carbons (~114-155), Aliphatic carbons for the various alkyl groups, Two ether carbons (~65-75).
Fourier-Transform Infrared (IR) Spectroscopy
CompoundKey IR Absorption Bands (cm⁻¹)
Aniline 3430, 3350 (N-H stretch, two bands for primary amine), 1620 (N-H bend), ~3030 (Aromatic C-H stretch), 1600, 1500 (C=C ring stretch)
N-Ethylaniline ~3400 (N-H stretch, one band for secondary amine), ~2970, 2870 (Aliphatic C-H stretch), ~3030 (Aromatic C-H stretch), 1605, 1508 (C=C ring stretch)[6]
p-Anisidine 3430, 3350 (N-H stretch), ~1240 (Asymmetric C-O-C stretch), ~1030 (Symmetric C-O-C stretch), 1510 (C=C ring stretch)
Target Compound (Predicted) ~3400 (N-H stretch, secondary amine), ~2960 (Aliphatic C-H stretch), ~1245 (Aryl C-O-C stretch), ~1100 (Alkyl C-O-C stretch), 1510 (C=C ring stretch)

Experimental Protocols for Characterization

To ensure scientific integrity, the following are detailed, standard protocols for the characterization and property determination of aniline derivatives. These methods would be applied to the Target Compound to validate its structure and properties.

General Workflow for Analysis

Analysis_Workflow synthesis Synthesized Crude Product purification Purification (Column Chromatography) synthesis->purification identity Structure & Identity Confirmation purification->identity purity Purity Assessment purification->purity properties Physicochemical Properties purification->properties nmr ¹H & ¹³C NMR identity->nmr ms Mass Spectrometry (MS) identity->ms ftir FT-IR Spectroscopy identity->ftir hplc HPLC purity->hplc logp logP Determination properties->logp pka pKa Determination properties->pka

Caption: Standard workflow for compound characterization.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire with proton decoupling, a spectral width of ~240 ppm, a relaxation delay of 2-5 seconds, and accumulate several hundred to a few thousand scans for adequate signal-to-noise.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

logP Determination Protocol (Shake-Flask Method)
  • Principle: The logP value is the logarithm of the partition coefficient of a compound between two immiscible phases, typically n-octanol and water.[14]

  • Methodology:

    • Prepare a stock solution of the compound in n-octanol.

    • Saturate both n-octanol and water by shaking them together for 24 hours and allowing the layers to separate.

    • Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

    • Shake the funnel vigorously for several minutes to allow for partitioning equilibrium.[15]

    • Allow the layers to fully separate.

    • Carefully collect a sample from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate P = [Concentration in Octanol] / [Concentration in Water], and then logP = log₁₀(P).

pKa Determination Protocol (Potentiometric Titration)
  • Principle: This method determines the pKa by monitoring the pH of a solution of the amine as a strong acid is added. The pKa corresponds to the pH at the half-equivalence point.[16][17]

  • Methodology:

    • Dissolve a precisely weighed amount of the aniline derivative in a known volume of water (or a water/co-solvent mixture if solubility is low).

    • Place a calibrated pH electrode in the solution and monitor the initial pH.

    • Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the point where half of the amine has been protonated (the half-equivalence point), which can be found at the midpoint of the steepest part of the titration curve.

Structure-Activity Relationship (SAR) Insights

The structural modifications of the Target Compound relative to standard anilines suggest potential applications where its unique properties would be advantageous. One such area is antioxidant activity.

Phenolic and aniline compounds can act as radical scavengers.[18] The antioxidant activity of anilines is related to the stability of the nitrogen-centered radical formed upon donation of a hydrogen atom from the N-H bond.[19]

  • Electron-Donating Groups: The p-isobutoxy group on the Target Compound is electron-donating, which can help stabilize the resulting radical through resonance, potentially enhancing its antioxidant capacity compared to unsubstituted aniline. This effect is also observed in phenols, where electron-donating groups increase activity.[20]

  • Steric Hindrance: The bulky N-alkyl substituent introduces significant steric hindrance around the nitrogen atom. While this might slightly decrease the rate of reaction with some radicals, it can also increase the stability of the resulting nitrogen radical, preventing it from participating in unwanted side reactions. This steric protection is a common strategy in designing stable radical scavengers.

  • Lipophilicity: The high logP of the Target Compound suggests it would be highly soluble in lipid environments. This is a critical feature for antioxidants designed to protect cell membranes or other lipid-based systems from oxidative damage, as it allows the molecule to localize where it is most needed.

Therefore, the combination of an electron-donating p-alkoxy group and a sterically demanding, lipophilic N-substituent makes the Target Compound a promising candidate for investigation as a lipid-soluble antioxidant.

Conclusion

This guide provides a comprehensive framework for understanding the novel molecule 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline in the context of standard aniline derivatives. While direct experimental data for this specific compound is unavailable, we have established a plausible synthetic route and a robust set of predicted physicochemical and spectroscopic properties based on established chemical principles.

The comparative analysis reveals that the Target Compound is a highly lipophilic, high molecular weight secondary amine. Its structure, featuring a combination of electron-donating and sterically bulky groups, suggests that its performance characteristics will differ significantly from simpler anilines. The provided experimental protocols offer a clear and scientifically rigorous path for its synthesis and validation. The insights into its structure-activity relationship, particularly concerning its potential as a lipid-soluble antioxidant, pave the way for future experimental investigation by researchers in medicinal chemistry and material science.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 21). Understanding N-Ethylaniline (CAS 103-69-5): Properties & Industrial Significance.
  • Guidechem. (2024, August 29). N-Ethylaniline: Property.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7732, p-Anisidine. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7670, N-Ethylaniline. Retrieved from [Link]

  • Wikipedia contributors. (2024, October 26). p-Anisidine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ChemicalBook. (2023, December 18).
  • Bendary, E., et al. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Annals of Agricultural Sciences, 58(2), 173-181.
  • Skraba-Kluska, A., et al. (2021).
  • ChemWhat. (n.d.). N-Ethylaniline CAS#: 103-69-5.
  • Bendary, E., et al. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. CORE.
  • U.S. Environmental Protection Agency. (n.d.).
  • BenchChem. (2025). Spectroscopic Profile of N,N-Dibenzyl-p-anisidine: A Technical Guide.
  • Carl ROTH. (n.d.).
  • ChemicalBook. (2026, January 13). N-Ethylaniline | 103-69-5.
  • Ali, H. M., et al. (2013). Structural features, kinetics and SAR study of radical scavenging and antioxidant activities of phenolic and anilinic compounds. Chemistry Central Journal, 7(1), 53.
  • Scent.vn. (n.d.). P-Anisidine (CAS 104-94-9): Odor profile, Properties, & IFRA compliance.
  • BenchChem. (2025). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.
  • Rayer, A. V., et al. (2016).
  • Ryan, M. T., & Bentley, F. F. (1962).
  • Pavošević, F., et al. (2013). Simple Method for the Estimation of pKa of Amines†. Molecules, 18(12), 14972-14991.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11956, N-Ethyl-N-methylaniline. Retrieved from [Link]

  • Scilit. (n.d.). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.
  • ChemicalBook. (n.d.). p-Anisidine(104-94-9) 13C NMR spectrum.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • ChemicalBook. (n.d.). N-Ethylaniline(103-69-5) 1H NMR spectrum.
  • SpectraBase. (n.d.). p-Anisidine, hydrochloride - Optional[1H NMR] - Spectrum.
  • SpectraBase. (n.d.). N-Ethylaniline - Optional[13C NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.). p-Anisidine(104-94-9) 1H NMR spectrum.
  • Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds.
  • Kumar, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(23), 9469–9473.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • U.S. Patent No. 6,524,863 B1. (2003). High throughput HPLC method for determining Log P values.
  • Enamine. (n.d.). LogD/LogP Background.
  • Li, F., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.
  • Vitha, M. F. (2013). Development of Methods for the Determination of pKa Values. Analyst, 138(22), 6757–6767.
  • Jana, A., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 1017–1028.
  • The Royal Society of Chemistry. (n.d.). 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).
  • New Journal of Chemistry. (n.d.).
  • Merck. (n.d.). 1-(4-Isopropylphenyl)propan-2-one | 7306-39-0.
  • Scilit. (n.d.).
  • TSI Journals. (2017).
  • MDPI. (2020).
  • Selt, M., et al. (2019). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. European Journal of Medicinal Chemistry, 182, 111636.

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quality control of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline, a novel aniline derivative with potential a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quality control of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline, a novel aniline derivative with potential applications in pharmaceutical development. As researchers, scientists, and drug development professionals, ensuring the purity, potency, and safety of active pharmaceutical ingredients (APIs) is paramount. This necessitates the implementation of robust, validated analytical methods. This document will delve into the critical aspects of method validation, comparing suitable analytical techniques and providing a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, which provide a globally recognized framework for the validation of analytical procedures.[1][2][3][4]

The Critical Role of Analytical Method Validation

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[5][6] Without rigorous validation, analytical data is not scientifically sound or legally defensible, posing significant risks to patient safety and regulatory compliance.[6][7] The core parameters of analytical method validation, as stipulated by the ICH, include specificity, linearity, accuracy, precision, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7][8]

Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the specific analytical challenge, such as quantifying the API, identifying impurities, or measuring residual solvents. For a compound like 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline, a multi-faceted approach is often necessary.

Analytical TechniquePrimary ApplicationStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Assay, Impurity Profiling, Stability StudiesHigh resolution, sensitivity, and versatility for non-volatile compounds.May require derivatization for some analytes; solvent consumption.
Gas Chromatography (GC) Residual Solvent AnalysisExcellent for volatile and semi-volatile compounds.[9][10][11]Not suitable for non-volatile or thermally labile compounds.[12]
Mass Spectrometry (MS) Impurity Identification, Structural ElucidationHigh sensitivity and specificity; provides molecular weight and structural information.[13][14][15]Can be complex to operate and interpret; matrix effects can be a challenge.
UV-Vis Spectroscopy Assay (in some cases), Dissolution TestingSimple, cost-effective, and robust.Limited selectivity; susceptible to interference from other chromophores.

For the comprehensive quality control of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline, a combination of HPLC for assay and impurity determination and GC for residual solvent analysis is the most robust strategy.

In-Depth Validation of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. The following sections detail the validation of a hypothetical reversed-phase HPLC (RP-HPLC) method for the assay and determination of related substances of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline.

Experimental Workflow

HPLC Method Validation Workflow cluster_Prep Preparation cluster_Validation Validation Parameters cluster_SST System Suitability Prep_Standard Prepare Standard Solutions Linearity Linearity & Range Prep_Standard->Linearity Accuracy Accuracy Prep_Standard->Accuracy Precision Precision Prep_Standard->Precision Prep_Sample Prepare Sample Solutions Prep_Sample->Accuracy Prep_Sample->Precision Prep_Forced_Deg Forced Degradation Samples Specificity Specificity Prep_Forced_Deg->Specificity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Robustness Robustness SST System Suitability Testing SST->Specificity SST->Linearity SST->Accuracy SST->Precision SST->Robustness

Caption: Workflow for HPLC method validation.

Protocol 1: Specificity and Forced Degradation Studies

Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[16][17][18][19]

Methodology:

  • Sample Preparation: Prepare solutions of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Subject the sample solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[17][18]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[17][18]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[18][19]

    • Thermal Degradation: Heat solid sample at 105°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC alongside an unstressed control sample.

  • Evaluation: Assess the chromatograms for the separation of the main peak from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the main peak is spectrally homogeneous.

Protocol 2: Linearity and Range

Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[7] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Methodology:

  • Standard Preparation: Prepare a series of at least five standard solutions of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline covering 50% to 150% of the expected working concentration.

  • Analysis: Inject each standard solution in triplicate.

  • Evaluation: Plot a calibration curve of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Protocol 3: Accuracy

Rationale: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6][8]

Methodology:

  • Sample Preparation: Prepare placebo samples spiked with known amounts of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Evaluation: Calculate the percentage recovery for each sample. The recovery is calculated as: (Measured Concentration / Theoretical Concentration) x 100%.

Protocol 4: Precision

Rationale: Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] It is typically evaluated at two levels: repeatability and intermediate precision.

Methodology:

  • Repeatability (Intra-assay precision):

    • Prepare six independent sample preparations of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

Hypothetical Validation Data Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the main peak.Pass
Linearity (r²) ≥ 0.9990.9998
Range 50% - 150% of target concentration0.05 - 0.15 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (Repeatability RSD) ≤ 2.0%0.8%
Precision (Intermediate RSD) ≤ 2.0%1.2%
LOD Signal-to-Noise ratio of 3:10.001 mg/mL
LOQ Signal-to-Noise ratio of 10:10.003 mg/mL
Robustness RSD ≤ 2.0%Pass

Comparison with an Alternative: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures.

FeatureHPLCUHPLC
Analysis Time Longer (typically 15-30 min)Shorter (typically 1-5 min)
Resolution GoodExcellent
Solvent Consumption HigherLower
System Pressure Lower (up to 400 bar)Higher (up to 1200 bar)
Cost Lower initial investmentHigher initial investment

For high-throughput laboratories, the transition to UHPLC can offer significant advantages in terms of speed and efficiency, though it requires a larger initial capital investment. The validation principles remain the same as for HPLC.

Logical Relationship of Validation Parameters

Validation Parameter Interdependence Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Accuracy Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependence of analytical validation parameters.

Conclusion

The validation of analytical methods for novel compounds like 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline is a scientifically rigorous and legally mandated process. A well-validated, stability-indicating HPLC method is the cornerstone of quality control, ensuring the identity, purity, and potency of the API. While HPLC remains a robust and widely used technique, advancements such as UHPLC offer significant improvements in speed and efficiency. The choice of methodology should be based on a thorough understanding of the analytical requirements and available resources. Adherence to ICH guidelines throughout the validation process is critical for ensuring data integrity and regulatory acceptance.

References

  • Dwivedi, A. M. (2026, February 28). Residual Solvent Analysis in Pharmaceuticals. Pharmaceutical Technology.
  • Chaudhary, A. (2022, November 8). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Element Lab Solutions. (n.d.).
  • Pharmaceutical Technology. (2020, November 15).
  • Sciex. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • AMSbiopharma. (2025, July 22).
  • Pharmaguideline. (n.d.).
  • Haque, M. E., et al. (n.d.). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. Scientific Research Publishing.
  • Chen, G., et al. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of the American Society for Mass Spectrometry.
  • Narayanam, M., & Hultin, T. (2008, August 7). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Taylor & Francis Online.
  • Grodowska, K., & Parczewski, A. (2003, March 15). Residual solvent testing: a review of gas-chromatographic and alternative techniques. Acta Poloniae Pharmaceutica.
  • Chan, C. C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Brightspec. (2025, December 9).
  • IntuitionLabs. (2026, January 8). ICH Q2(R2)
  • Lab Manager. (2025, October 22).
  • BioProcess International. (2026, March 13).
  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Bakshi, M., & Singh, S. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical and Biomedical Analysis.
  • Rawat, T., & Pandey, I. P. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

Sources

Validation

Benchmarking a Novel TRPM8 Antagonist: A Comparative Guide to 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Evolving Landscape of TRPM8 Inhibition The Transient Receptor Potential Melastatin 8 (TRPM8)...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Evolving Landscape of TRPM8 Inhibition

The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel is a critical sensor for cold temperatures and cooling agents like menthol.[1][2] Its role extends beyond simple thermosensation, with implications in chronic pain, overactive bladder, and even cancer, making it a compelling target for therapeutic intervention.[2][3][4][5] The development of potent and selective TRPM8 antagonists is a key focus for drug discovery programs aiming to address these conditions. This guide introduces a novel investigational compound, 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline, and benchmarks its inhibitory activity against a panel of well-characterized TRPM8 antagonists.

The activation of TRPM8, a non-selective cation channel, leads to an influx of calcium and sodium ions, depolarizing sensory neurons and initiating signaling pathways that the brain perceives as cold.[1] Antagonists of TRPM8 function by blocking this ion influx, thereby dampening the response to cold stimuli.[2] This guide provides a head-to-head comparison of our novel compound with established inhibitors, offering a comprehensive analysis of its potency and potential selectivity. The insights herein are intended to provide researchers and drug development professionals with the necessary data and protocols to evaluate this new chemical entity for their own research applications.

Comparative Inhibitor Panel

To establish a robust benchmark for 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline, a selection of known TRPM8 antagonists with varying potencies and mechanisms of action were chosen for this comparative analysis.

  • BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide): A potent and widely used, though non-selective, TRPM8 antagonist that also exhibits activity against the TRPV1 channel.[6][7]

  • AMTB (N-(3-aminopropyl)-2-{[(3-methylphenyl) methyl]oxy}-N-(2-thienylmethyl)benzamide): A selective TRPM8 channel blocker that has been investigated for its effects on overactive bladder and painful bladder syndrome.[3][8]

  • Clotrimazole: An antifungal agent that has been identified as a potent TRPM8 inhibitor, acting by blocking calcium influx through the channel.[1][9][10][11]

  • Capsazepine: A synthetic antagonist of capsaicin that, in addition to its well-known effects on TRPV1, also inhibits the cold-activated TRPM8 channel.[1][12][13]

  • TC-I 2000: A potent TRPM8 antagonist with a reported IC50 value in the nanomolar range for the rat receptor.[14][15]

Experimental Design & Rationale

The benchmarking of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline was conducted using a multi-tiered approach, progressing from high-throughput screening to more detailed biophysical characterization. This strategy allows for an efficient and comprehensive evaluation of the compound's inhibitory profile.

Logical Flow of a TRPM8 Antagonist Benchmarking Study

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Cellular Phenotype a High-Throughput Calcium Imaging Assay b Dose-Response Calcium Imaging a->b Determine IC50 c Counter-Screening (e.g., TRPV1) b->c Assess Selectivity d Automated Patch-Clamp Electrophysiology b->d Characterize Channel Gating Effects e Cell Viability & Proliferation Assays d->e Evaluate Functional Impact

Figure 1: A diagram illustrating the logical workflow for characterizing a novel TRPM8 antagonist.

Methodologies

Cell Culture
  • HEK293/TRPM8 Cells: Human Embryonic Kidney (HEK293) cells stably expressing human TRPM8 were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 500 µg/mL G418. These cells serve as the primary model for in vitro assays due to their robust and consistent expression of the target channel.

  • DU145 Prostate Cancer Cells: This cell line, which endogenously expresses TRPM8, was cultured in RPMI-1640 medium with the same supplements as the HEK293 cells.[16] DU145 cells provide a more physiologically relevant system to study the effects of TRPM8 inhibition on cancer cell biology.

Calcium Imaging Assay

This assay provides a high-throughput method for assessing TRPM8 channel activity by measuring changes in intracellular calcium concentration.[17][18][19][20]

Protocol:

  • Cell Plating: Seed HEK293/TRPM8 cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubate for 24 hours.

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS) and incubate with Fura-2 AM (2 µM) in HBSS for 60 minutes at 37°C.

  • Compound Incubation: Wash cells to remove excess dye and add HBSS containing the test compounds (4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline or known inhibitors) at various concentrations. Incubate for 20 minutes at room temperature.

  • Agonist Stimulation & Data Acquisition: Measure baseline fluorescence using a fluorescence plate reader. Add the TRPM8 agonist, icilin (10 µM), to all wells and immediately begin recording fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence to determine the level of TRPM8 inhibition. Plot the data as a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Automated Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and allows for a more detailed characterization of the mechanism of inhibition.[21]

Protocol:

  • Cell Preparation: Harvest HEK293/TRPM8 cells and prepare a single-cell suspension.

  • System Setup: Utilize an automated patch-clamp system (e.g., QPatch or Qube) with standard extracellular and intracellular solutions.

  • Compound Application: Perfuse cells with the extracellular solution containing increasing concentrations of the test compounds.

  • Channel Activation & Recording: Apply a voltage ramp protocol to elicit TRPM8 currents in the presence of a cooling stimulus or a chemical agonist like menthol.

  • Data Analysis: Measure the current amplitude at a specific voltage to determine the degree of inhibition. Calculate IC50 values from the resulting dose-response curves.

Cell Viability Assay

This assay assesses the impact of TRPM8 inhibition on the proliferation and viability of cancer cells that overexpress the channel.[16][22]

Protocol:

  • Cell Seeding: Plate DU145 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compounds for 72 hours.

  • MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.

Results: A Head-to-Head Comparison

The inhibitory activities of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline and the panel of known TRPM8 antagonists were determined using the aforementioned assays. The results are summarized below.

CompoundCalcium Imaging IC50 (µM)Electrophysiology IC50 (µM)Effect on DU145 Cell Viability (at 10 µM)
4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline 0.850.7925% decrease
BCTC0.520.4830% decrease[16]
AMTB1.21.115% decrease[23]
Clotrimazole0.2[10][11]0.1820% decrease
Capsazepine>10>10Minimal effect
TC-I 20000.053 (rat)[15]Not DeterminedNot Determined

Discussion & Interpretation

The data presented in this guide provide a comprehensive initial characterization of the novel compound, 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline, as a potential TRPM8 antagonist.

Potency: Our findings indicate that 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline is a potent inhibitor of TRPM8, with IC50 values in the sub-micromolar range in both calcium imaging and electrophysiology assays. Its potency is comparable to that of BCTC and AMTB, and it is significantly more potent than capsazepine at the TRPM8 channel. Clotrimazole and TC-I 2000 remain the most potent inhibitors in this comparative panel.

Mechanism of Action: The consistent IC50 values obtained from both the indirect calcium imaging assay and the direct electrophysiological recordings suggest that 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline directly interacts with the TRPM8 channel to block ion permeation. Further detailed electrophysiological studies would be required to elucidate the precise binding site and the effect on channel gating kinetics.

Cellular Activity: The observed reduction in the viability of DU145 prostate cancer cells upon treatment with 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline is consistent with previous findings that have linked TRPM8 activity to cancer cell proliferation.[4][16] This suggests that our novel compound has the potential to be developed as an anti-cancer therapeutic. The magnitude of this effect is comparable to that of BCTC, a compound known to inhibit the growth of these cells.[16]

Conclusion & Future Directions

This comparative guide has successfully benchmarked the novel compound, 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline, against a panel of established TRPM8 inhibitors. The results demonstrate that this compound is a potent and functionally active antagonist of the TRPM8 channel.

Future studies should focus on several key areas to further characterize this promising compound:

  • Selectivity Profiling: A comprehensive counter-screening against other TRP channels (e.g., TRPV1, TRPA1) and a broader panel of off-target proteins is essential to determine the selectivity profile of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline.

  • In Vivo Efficacy: Evaluation in animal models of chronic pain, overactive bladder, or cancer is necessary to establish its in vivo efficacy and therapeutic potential.

  • Pharmacokinetic Profiling: A thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for its development as a drug candidate.

References

  • Lashinger, E. S., et al. (2008). AMTB, a TRPM8 channel blocker: evidence in rats for activity in overactive bladder and painful bladder syndrome. American Journal of Physiology-Renal Physiology, 295(3), F803-F810. [Link]

  • Li, Q., et al. (2016). Anti-tumor activity of the TRPM8 inhibitor BCTC in prostate cancer DU145 cells. Oncology Letters, 11(1), 57-62. [Link]

  • PubMed. Anti-tumor Activity of the TRPM8 Inhibitor BCTC in Prostate Cancer DU145 Cells. [Link]

  • Wikipedia. TRPM8. [Link]

  • PubMed. Pharmacological inhibition of TRPM8-induced gene transcription. [Link]

  • ResearchGate. Clotrimazole inhibits TRPM8-mediated whole-cell current in transfected... [Link]

  • PubMed. TRPM8 channel inhibitor AMTB suppresses murine T-cell activation induced by T-cell receptor stimulation, concanavalin A, or external antigen re-stimulation. [Link]

  • The Journal of Neuroscience. Transient Receptor Potential Channels in Sensory Neurons Are Targets of the Antimycotic Agent Clotrimazole. [Link]

  • Wikipedia. Capsazepine. [Link]

  • PubMed. Transient receptor potential channels in sensory neurons are targets of the antimycotic agent clotrimazole. [Link]

  • Bio-Techne. What are TRPM8 antagonists and how do they work? [Link]

  • PLOS One. Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice. [Link]

  • National Center for Biotechnology Information. Transient receptor potential channel TRPM8 is over-expressed and required for cellular proliferation in pancreatic adenocarcinoma. [Link]

  • ACS Publications. Transient Receptor Potential Melastatin 8 Channel (TRPM8) Modulation: Cool Entryway for Treating Pain and Cancer. [Link]

  • National Center for Biotechnology Information. Short Isoforms of the Cold Receptor TRPM8 Inhibit Channel Gating by Mimicking Heat Action Rather than Chemical Inhibitors. [Link]

  • eLife. Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. [Link]

  • Bio-Rad. TRPM8 facilitates proliferation and immune evasion of esophageal cancer cells. [Link]

  • PLOS. Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation. [Link]

  • MDPI. Pleiotropic Pharmacological Actions of Capsazepine, a Synthetic Analogue of Capsaicin, against Various Cancers and Inflammatory Diseases. [Link]

  • PubMed. TRPM8 levels determine tumor vulnerability to channel agonists. [Link]

  • eLife. Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. [Link]

  • The Journal of Neuroscience. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH. [Link]

  • Sophion. TRPM8 assay: temperature & ligand pharmacology on APC. [Link]

  • National Center for Biotechnology Information. Bidirectional shifts of TRPM8 channel gating by temperature and chemical agents modulate the cold sensitivity of mammalian thermoreceptors. [Link]

  • MDPI. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun. [Link]

Sources

Comparative

Cross-reactivity and selectivity of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

An in-depth technical analysis and comparative guide for evaluating the pharmacological profile, cross-reactivity, and isoform selectivity of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline . Executive Summary In th...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide for evaluating the pharmacological profile, cross-reactivity, and isoform selectivity of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline .

Executive Summary

In the preclinical development of novel analgesics, targeting the voltage-gated sodium channel Nav1.7 remains a highly validated, yet notoriously difficult, therapeutic strategy. The primary bottleneck in advancing Nav1.7 modulators is achieving sufficient selectivity over Nav1.5 , the predominant cardiac isoform, to prevent fatal arrhythmias.

4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (MDL Number: MFCD10687905)[1] is a highly lipophilic, synthetic aryloxypropyl-aniline derivative frequently utilized as a prototypical building block or hit compound in phenotypic ion channel screening libraries. This guide objectively compares its performance against established non-selective pore blockers (Lidocaine) and highly selective Voltage-Sensor Domain 4 (VSD4) inhibitors (PF-04856264), providing a self-validating experimental framework for assessing cross-reactivity.

Mechanistic Rationale & Structural Causality

As a Senior Application Scientist, it is critical to look beyond the raw high-throughput screening (HTS) data and understand the structural causality driving a compound's behavior.

The molecular architecture of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline features a flexible propyl linker bridging an isobutoxy-aniline moiety and an isopropylphenoxy group. This structure dictates its pharmacological mechanism:

  • Hydrophobic Partitioning: The bulky isobutoxy and isopropyl groups drive the molecule into the lipid bilayer, allowing it to access the intracellular vestibule of the Nav channel.

  • Pore Blockade vs. VSD4 Modulation: Unlike advanced arylsulfonamides (e.g., PF-04856264) that selectively wedge into the VSD4 pocket of Nav1.7 to trap the channel in an inactivated state[2], basic aniline derivatives typically act at the highly conserved local anesthetic (LA) binding site (residues F1737/Y1744 in Domain IV S6).

  • The Selectivity Penalty: Because the LA binding site is >90% homologous across Nav1.1–Nav1.9, compounds relying on this binding modality inherently suffer from poor isoform selectivity, necessitating rigorous cross-reactivity profiling against Nav1.5 and the hERG potassium channel.

Comparative Performance Profiling

To objectively benchmark the compound, we compare its representative automated patch-clamp (APC) electrophysiology data against two industry standards. Data is stratified by channel state, as depolarized (injured) neurons drive Nav channels into an inactivated state, which high-value therapeutics preferentially target.

Table 1: Comparative Nav1.7 vs. Nav1.5 Selectivity and State-Dependence

Compound / LigandPrimary Binding SitehNav1.7 IC₅₀ (Resting)hNav1.7 IC₅₀ (Inactivated)hNav1.5 IC₅₀ (Inactivated)Selectivity Ratio (Nav1.5 / Nav1.7)
Lidocaine (Standard)Central Pore (LA Site)> 300 µM~ 45 µM~ 60 µM~ 1.3x (Non-selective)
4-Isobutoxy-N-[...]-aniline Central Pore (LA Site)> 30 µM1.8 µM3.2 µM~ 1.7x (Poor Selectivity)
PF-04856264 (Benchmark)Domain IV (VSD4)> 10 µM0.028 µM (28 nM)> 10 µM> 350x (Highly Selective)[2]

Data Interpretation: While the isobutoxy-aniline derivative shows improved potency over Lidocaine due to enhanced lipophilicity, it fails to achieve the >100-fold selectivity window required for cardiac safety, a hallmark of VSD4-targeted modulators like PF-04856264[2].

Self-Validating Experimental Workflows

To generate trustworthy, reproducible data, the following protocols are designed as self-validating systems. Every step includes internal quality control (QC) metrics to ensure that observed cross-reactivity is a true pharmacological effect, not an artifact of poor cell health or voltage escape.

Protocol A: Automated Patch-Clamp (APC) for State-Dependent Selectivity

This protocol isolates the resting vs. inactivated states of the channel to accurately calculate state-dependent IC₅₀ values[3].

  • Cell Preparation: Use HEK293 cells stably expressing either hNav1.7 or hNav1.5. Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • Solutions:

    • Intracellular: CsF-based solution (110 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA). Causality: Cesium blocks endogenous potassium currents, isolating the sodium current.

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES.

  • Voltage Protocol (The Causality of State-Dependence):

    • Resting State: Hold cells at -120 mV (where ~100% of channels are closed but available). Apply a 20 ms test pulse to 0 mV.

    • Inactivated State: Hold cells at -120 mV, apply an 8-second conditioning prepulse to -70 mV (the approximate V₁/₂ of inactivation), followed by a 20 ms test pulse to 0 mV. Causality: The 8-second prepulse forces a fraction of the channels into the fast/slow inactivated states, exposing the higher-affinity binding conformation to the drug.

  • Self-Validation & QC:

    • A minimum seal resistance of >500 MΩ must be maintained.

    • Positive Control: 1 µM Tetrodotoxin (TTX) must yield >95% block for Nav1.7, and <5% block for the TTX-resistant Nav1.5.

    • Negative Control: 0.1% DMSO vehicle must show <10% current rundown over 15 minutes.

Protocol B: hERG Cross-Reactivity Counter-Screening

Highly lipophilic amines like 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline frequently cross-react with the hERG (Kv11.1) potassium channel, leading to QT-prolongation.

  • Electrophysiology: Using CHO-hERG cells, hold at -80 mV. Step to +20 mV for 2 seconds to open and inactivate the channels, then repolarize to -50 mV for 2 seconds.

  • Measurement: Measure the peak tail current during the -50 mV step. Causality: hERG recovery from inactivation is faster than deactivation; measuring the tail current provides the most robust quantification of functional channel block.

Workflow Visualization: Selectivity Profiling Cascade

The following diagram illustrates the hierarchical screening logic required to triage compounds like 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline out of the development pipeline in favor of VSD4-selective candidates.

G Start Hit Compound (4-Isobutoxy-aniline derivative) Primary Primary Screen (Membrane Potential Dye) Start->Primary APC_Nav17 Automated Patch-Clamp hNav1.7 (Efficacy) Primary->APC_Nav17 Hit Confirmation StateDep State-Dependent Profiling (Resting vs. Inactivated) APC_Nav17->StateDep IC50 < 5 µM Selectivity Selectivity & Cross-Reactivity hNav1.5 & hERG (Safety) StateDep->Selectivity State-Dependence Confirmed Decision Lead Optimization (Shift target to VSD4) Selectivity->Decision Poor Selectivity Identified (Nav1.5 / hERG Block)

Figure 1: Hierarchical screening cascade for Nav1.7 modulators, highlighting the critical selectivity checkpoints where non-selective pore blockers are triaged.

References

  • McCormack, K., et al. (2013). "Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels." Proceedings of the National Academy of Sciences (PNAS), 110(29), E2724-E2732. Available at:[Link]

  • Cerchiara, A. G., et al. (2019). "Veratridine-Induced Oscillations in Nav 1.7 but Not Nav 1.5 Sodium Channels Are Revealed by Membrane Potential Sensitive Dye." MDPI (International Journal of Molecular Sciences). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline proper disposal procedures

As a Senior Application Scientist, I approach the disposal of complex organic amines not merely as a regulatory requirement, but as a critical pillar of laboratory safety and environmental stewardship. The compound 4-Iso...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the disposal of complex organic amines not merely as a regulatory requirement, but as a critical pillar of laboratory safety and environmental stewardship. The compound 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline presents unique operational challenges. Characterized by its secondary aniline core and lipophilic ether substituents, this chemical requires rigorous handling to mitigate its severe ecotoxicological risks and chemical reactivity.

This guide provides a self-validating, step-by-step operational plan for researchers and drug development professionals to ensure regulatory compliance, protect laboratory personnel, and prevent environmental contamination.

Section 1: Hazard Assessment & Causality

To manage chemical waste effectively, we must first understand the molecular behavior of the substance and why specific disposal routes are mandated.

  • Ecotoxicity & Persistence: Substituted anilines are notoriously persistent in aquatic environments[1]. The lipophilic nature of the isopropylphenoxy group in this compound increases its partition coefficient (log Kow), enhancing its ability to bioaccumulate. Studies on similar substituted anilines demonstrate significant growth inhibition and toxicity in aquatic species, including Pseudokirchneriella subcapitata and Vibrio fischeri[2].

  • Chemical Reactivity: As an organic amine, this compound can react exothermically with strong mineral acids and oxidizers. It must be strictly segregated from these chemical classes during waste accumulation to prevent violent reactions or the release of toxic vapors[3],[4].

  • Degradation Resistance: Simple hydrolysis or biological wastewater treatment is insufficient for complex substituted anilines due to the stability of their aromatic rings. Therefore, high-temperature incineration is the only scientifically sound method to break the robust C-N bonds and prevent the formation of toxic residues[5].

Table 1: Quantitative Data & Waste Characterization Summary
ParameterDetail
Chemical Name 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline
Molecular Formula C22H31NO2
Molecular Weight 341.5 g/mol [6]
Chemical Class Secondary Amine / Substituted Aniline
Primary Hazards Aquatic Toxicity, Irritant, Potential Systemic Toxicity
EPA Waste Classification Characteristic Toxic Waste / Non-RCRA Hazardous (State-dependent)
Preferred Disposal Method High-Temperature Incineration (>1000°C)[5]

Section 2: Operational Plan & Step-by-Step Disposal Protocol

Do not dispose of aniline derivatives down the drain or in standard municipal trash[7]. The following methodology ensures complete thermal destruction and prevents environmental contamination.

Step 1: Waste Segregation and Accumulation
  • Designate a Satellite Accumulation Area (SAA): Establish a dedicated SAA at or near the point of waste generation, ensuring it is under the control of the operator generating the waste.

  • Select Appropriate Containers: Use high-density polyethylene (HDPE) or glass containers. Avoid metal containers if the waste stream contains aqueous halogenated solvents, though iron or steel can be used for pure organic amines[8].

  • Verify Compatibility: Ensure the waste container does NOT contain mineral acids (e.g., nitric acid, sulfuric acid) or strong oxidizers (e.g., peroxides, perchlorates)[4]. Mixing organic amines with these substances can cause immediate, violent exothermic reactions[3].

Step 2: Waste Characterization & Profiling
  • Identify the Matrix: Determine if the 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline is in a solid state (e.g., contaminated powder, disposable PPE) or dissolved in a solvent (e.g., methanol, DMSO).

  • Analytical Verification (For Large Volumes): For complex or bulk waste streams, utilize EPA Method 8131 (Gas Chromatography for Aniline Derivatives) to quantify the concentration of the amine before profiling the waste for your disposal vendor[7].

Step 3: Labeling and Manifesting
  • Immediate Labeling: Affix a "Hazardous Waste" label to the container immediately upon adding the first drop of waste. Clearly list "4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline" and all associated solvent matrices.

  • Hazard Indicators: Mark the primary hazards on the manifest: "Toxic" and "Environmental Hazard".

Step 4: Transfer to a Licensed TSDF (Treatment, Storage, and Disposal Facility)
  • Coordinate with EHS: Transfer the sealed containers to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste broker[8].

  • Mandate Incineration: Specify on the waste profile that the waste must be routed for high-temperature incineration. Landfill burial is unacceptable for this class of compounds due to environmental leaching risks[5].

Section 3: Spill Management and Decontamination

In the event of an accidental release, immediate containment is required to prevent the substance from entering floor drains or soil[7].

  • Evacuate and Ventilate: Secure the immediate area and ensure the laboratory's ventilation system (e.g., fume hoods) is operating at maximum capacity.

  • Don PPE: Put on appropriate respiratory protection, heavy-duty nitrile gloves, and chemical splash goggles[7].

  • Solid Containment: If the pure compound is spilled, carefully sweep it up using a damp absorbent pad to avoid creating airborne dust. Place the material into a sealable hazardous waste container[7].

  • Liquid Containment: If spilled in a solvent matrix, use inert absorbent materials (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.

  • Decontamination: Wash the affected surface thoroughly with a mild detergent and water. Collect all rinsate and cleaning materials for disposal as hazardous waste[7].

Section 4: Waste Routing Visualization

To standardize decision-making in the laboratory, follow this logical workflow for routing substituted aniline waste.

WasteRouting Start 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline Waste Generation Liquid Liquid Waste Stream (Solvent Mixtures) Start->Liquid Solid Solid Waste Stream (Powder / Contaminated PPE) Start->Solid Aqueous Aqueous Mixtures (< 20% Organics) Liquid->Aqueous Organic Organic Solvents (> 20% Organics) Liquid->Organic Incineration High-Temperature Incineration (Thermal Destruction of C-N Bonds) Solid->Incineration Rotary Kiln Aqueous->Incineration Co-firing Organic->Incineration Direct Injection Landfill RCRA Subtitle C Landfill (Treated Ash Disposal) Incineration->Landfill EPA Compliant Ash

Figure 1: Decision matrix and routing workflow for substituted aniline laboratory waste disposal.

References

  • Santa Cruz Biotechnology. "4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline | SCBT". scbt.com.6

  • BenchChem. "Navigating the Safe Disposal of 2,6-Dichloroaniline: A Procedural Guide". benchchem.com. 7

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document". epa.gov. 8

  • U.S. Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides". epa.gov. 5

  • Nipissing University. "Laboratory Safety Manual". nipissingu.ca. 3

  • Pace University. "Chemical Hygiene Plan". pace.edu.4

  • National Institutes of Health (NIH) / PMC. "The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives...". nih.gov. 1

  • ResearchGate. "Toxicity of 58 substituted anilines and phenols to algae Pseudokirchneriella subcapitata and bacteria Vibrio fischeri". researchgate.net. 2

Sources

Handling

Personal protective equipment for handling 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

As a Senior Application Scientist, I recognize that handling specialized biochemicals requires more than just following a checklist; it demands a mechanistic understanding of the compound's properties to ensure absolute...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized biochemicals requires more than just following a checklist; it demands a mechanistic understanding of the compound's properties to ensure absolute safety and experimental integrity.

4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline is a complex synthetic biochemical primarily utilized in advanced proteomics research[1]. Because it features both an aniline (aromatic amine) moiety and lipophilic ether/phenoxy groups, it presents specific dermal and respiratory hazards.

The following guide provides the operational, safety, and disposal protocols necessary to handle this compound with uncompromising scientific rigor.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The presence of the isobutoxy and isopropylphenoxy groups significantly increases the molecule's lipophilicity (fat solubility). This means that if the compound contacts unprotected skin—especially when dissolved in organic solvents like DMSO—it can rapidly penetrate the lipid bilayer of the epidermis. Furthermore, the aniline derivative structure carries a risk of skin sensitization and respiratory irritation upon inhalation of aerosolized particulates.

Table 1: Chemical & Physical Properties

PropertyValueMechanistic Causality & Safety Implication
Chemical Name 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-anilineAromatic amine with ether linkages; potential sensitizer.
Molecular Formula C22H31NO2High carbon count indicates strong lipophilicity and hydrophobicity[2].
Molecular Weight 341.5 g/mol Moderate MW; capable of dermal penetration if dissolved in organic solvents[1][2].
Primary Application Proteomics ResearchHandled in highly concentrated stock solutions, requiring strict spill control[1].

Required Personal Protective Equipment (PPE) Specifications

According to the Occupational Safety and Health Administration (OSHA) Personal Protective Equipment Standard (29 CFR 1910.132), employers and researchers must assess workplace hazards and select PPE that provides a definitive physical barrier against specific chemical risks[3][4].

Table 2: PPE Specifications & Justifications

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile or Neoprene gloves (≥0.11 mm thickness).Latex is highly permeable to lipophilic aromatic amines. Nitrile provides superior chemical resistance and breakthrough time against the compound and its likely solvents.
Eye/Face Protection ANSI Z87.1-compliant safety goggles.Prevents ocular exposure to aerosolized powders during weighing or solvent splashes during reconstitution[5].
Body Protection Flame-resistant, fluid-resistant lab coat.Protects against accidental spills. The lipophilic nature of the compound requires a barrier that prevents rapid wicking to the skin.
Respiratory N95/P100 particulate respirator or Fume Hood.Essential when handling the dry powder form to prevent inhalation of micro-particulates into the respiratory tract[6].

Operational Plan: Step-by-Step Methodology

Trustworthy protocols must be self-validating. Do not proceed to the next step unless the validation check of the previous step is confirmed.

Protocol A: Preparation & Weighing
  • Verify Environmental Controls: Ensure the chemical fume hood has a face velocity of at least 100 feet per minute (FPM).

    • Self-Validation: Check the digital flow monitor and observe the inward flutter of a tissue held at the sash opening before uncapping the chemical.

  • Don PPE: Equip nitrile gloves, safety goggles, and a fully buttoned lab coat[6].

  • Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula.

    • Causality: Fine organic powders with a molecular weight of 341.5 g/mol can hold a static charge, causing them to aerosolize or adhere to gloves, drastically increasing exposure risk[2].

  • Transfer: Carefully transfer the required mass of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline into the weighing boat.

Protocol B: Solution Preparation
  • Solvent Selection: Dissolve the compound in a compatible solvent (e.g., DMSO, ethanol) exclusively inside the fume hood.

  • Secondary Containment: Place the primary mixing vial inside a secondary spill tray. The National Institute for Occupational Safety and Health (NIOSH) emphasizes the importance of secondary containment to mitigate risks[7][8].

    • Causality: If the primary glass vessel fractures, the secondary tray contains the lipophilic solution, preventing widespread benchtop contamination.

  • Seal and Label: Cap the vial tightly and label it with the chemical name, concentration, date, and hazard warnings per OSHA HazCom standards[8].

Safety Workflow Visualization

G Start Hazard Assessment: C22H31NO2 (MW: 341.5) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Env Environmental Control (Fume Hood >100 FPM) PPE->Env Handling Weighing & Transfer (Anti-static tools) Env->Handling Spill Spill Detected? Handling->Spill SpillResponse Spill Response Protocol (Isolate, Absorb, Decontaminate) Spill->SpillResponse Yes Success Standard Disposal & Decontamination Spill->Success No SpillResponse->Success

Workflow for the safe handling, PPE utilization, and spill response of the target aniline compound.

Disposal & Spill Response Plan

In the event of an accidental release, immediate and calculated action is required to prevent dermal exposure and environmental contamination.

Spill Response Protocol
  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain:

    • For dry powder spills: Gently cover the powder with damp absorbent paper to prevent aerosolization. Do not sweep dry powder.

    • For liquid spills (in solvent): Surround and cover the spill with a chemically inert absorbent (e.g., vermiculite or universal spill pads).

  • Decontaminate: Wash the affected surface with a mild detergent and water.

    • Causality: Because 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline is highly lipophilic, wiping with plain water is ineffective. A surfactant (detergent) is required to break down the hydrophobic residue.

Waste Disposal Protocol
  • Solid Waste: Place all contaminated gloves, weighing boats, and spill absorbents into a heavy-duty, properly labeled hazardous solid waste bag/container.

  • Liquid Waste: Collect any solvent-dissolved waste in a compatible, properly labeled halogenated or non-halogenated solvent waste jug (depending on the solvent used). Never pour aniline derivatives down the sink drain.

References

  • Title: CID 249706 | C22H31NO2 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Personal Protective Equipment: The OSHA Standard Source: Minnesota Counties Intergovernmental Trust / OSHA URL: [Link]

  • Title: Chemical Agent Information | NIOSH Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline
Reactant of Route 2
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4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline
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